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Core Science & Biosynthesis

Foundational

The Molecular Thermostat: cis-Vaccenate's Role in Bacterial Membrane Fluidity and Homeoviscous Adaptation

Executive Summary For bacterial pathogens and environmental isolates alike, the cytoplasmic membrane is the primary interface for survival. Maintaining the viscosity of this lipid bilayer within a narrow, functional biop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For bacterial pathogens and environmental isolates alike, the cytoplasmic membrane is the primary interface for survival. Maintaining the viscosity of this lipid bilayer within a narrow, functional biophysical window—a process known as homeoviscous adaptation—is critical for barrier integrity, nutrient transport, and membrane-bound protein function[1]. This whitepaper provides an in-depth mechanistic analysis of how bacteria utilize cis-vaccenic acid (18:1ω7c) as a primary biochemical lever to modulate membrane fluidity. Designed for researchers and drug development professionals, this guide synthesizes the biosynthetic pathways, environmental triggers, and validated analytical methodologies required to study bacterial lipid homeostasis.

The Biophysical Imperative of Membrane Fluidity

Bacterial membranes are dynamic liquid-crystalline structures. If the environment cools, the lipid bilayer risks entering a rigid "gel" phase, which halts protein mobility and causes membrane leakage. Conversely, excessive heat or toxicity can hyper-fluidize the membrane, destroying the proton motive force.

To counteract these physical stressors, organisms like Escherichia coli and Enterococcus faecalis dynamically alter the ratio of saturated fatty acids (SFAs) to unsaturated fatty acids (UFAs)[2]. The introduction of a cis double bond into an acyl chain creates a 30-degree steric "kink." This structural irregularity prevents tight packing of adjacent lipid molecules, drastically lowering the melting temperature of the membrane. In these model organisms, the predominant UFA responsible for this fluidizing effect is cis-vaccenic acid[3][4].

The Biosynthetic Engine: FabF as a Molecular Thermosensor

The synthesis of cis-vaccenate is not a passive process; it is driven by a highly specialized, temperature-sensitive metabolic valve. The bacterial Type II fatty acid synthesis (FAS II) pathway splits into saturated and unsaturated branches at the C10 intermediate[1].

  • FabA (Dehydratase/Isomerase): Introduces the critical cis double bond, converting 3-hydroxydecanoyl-ACP to cis-3-decenoyl-ACP[1][5].

  • FabB (3-Ketoacyl-ACP Synthase I): Elongates the unsaturated intermediate to a C12 species. While essential for UFA survival, FabB is not the primary regulatory node for temperature adaptation[3][5].

  • FabF (3-Ketoacyl-ACP Synthase II): This enzyme catalyzes the final, rate-limiting elongation of palmitoleic acid (16:1) to cis-vaccenic acid (18:1)[2][3].

Mechanistic Causality: FabF functions as an intrinsic "molecular thermosensor." Its enzymatic efficiency is inversely proportional to temperature. At lower temperatures (e.g., 15°C), FabF undergoes a conformational shift that increases its catalytic throughput, driving the accumulation of cis-vaccenate without the need for de novo mRNA transcription or protein synthesis[3][4]. The newly synthesized cis-vaccenate outcompetes palmitic acid for the sn-1 position on the glycerol-3-phosphate backbone, creating di-unsaturated phospholipids that rapidly fluidize the membrane[2][3].

Pathway A C10:1-ACP B FabB (Elongation) A->B C C12:1-ACP B->C D Palmitoleoyl-ACP (16:1) C->D Successive Elongation E FabF (Thermosensor) D->E Low Temp Activation F cis-Vaccenoyl-ACP (18:1) E->F G Membrane Phospholipids (Increased Fluidity) F->G sn-1 Position Integration

FabF-mediated biosynthetic pathway of cis-vaccenate for homeoviscous adaptation.

Environmental Modulation of Lipid Profiles

While temperature is the canonical trigger for FabF activation, the cis-vaccenate regulatory axis is co-opted by bacteria to survive various environmental and chemical stressors.

Data Presentation: Quantitative Shifts in cis-Vaccenate

The following table summarizes how specific stressors impact the 18:1 / 16:0 lipid ratio and overall membrane biophysics.

Environmental StressorEffect on cis-Vaccenate (18:1)Effect on SFA (16:0)Fluidity ShiftBiological Rationale
Cold Shock (15°C) Significant IncreaseDecreaseIncreasedPrevents membrane gelling; maintains protein mobility and nutrient transport[3][4].
Acidic Stress (pH 5.0) DecreaseIncreaseDecreasedRigidifies the membrane to reduce proton permeability, maintaining intracellular pH homeostasis[6].
Nanotube Toxicity DecreaseIncreaseDecreasedCompensates for artificial membrane destabilization and hyper-fluidization caused by exogenous toxins[7].

Analytical Methodologies: Quantifying Fluidity and Lipid Composition

To rigorously evaluate bacterial membrane adaptation, researchers must employ an orthogonal approach: quantifying the molecular effectors (lipidomics) and measuring the resulting physical state (biophysics).

Protocol 1: FAME Derivatization and GC-MS Analysis (Molecular Quantification)

Objective: To precisely quantify the ratio of cis-vaccenic acid to palmitic acid (18:1/16:0) as a proxy for homeoviscous adaptation[6].

  • Step 1: Cultivation & Stress Induction. Grow wild-type E. coli and a Δ fabF isogenic mutant (as a self-validating control) in LB broth to an OD600 of 0.5 at 37°C. Shift half the cultures to 15°C for 2 hours.

  • Step 2: Lipid Extraction (Bligh-Dyer). Harvest cells and resuspend in a monophasic mixture of chloroform:methanol:water (1:2:0.8 v/v).

    • Causality: This specific solvent ratio is required to fully disrupt lipid-protein interactions while keeping both polar and non-polar lipids in solution.

  • Step 3: FAME Derivatization. Treat the dried lipid extract with 3N Methanolic HCl at 80°C for 1 hour.

    • Causality: Free fatty acids strongly hydrogen-bond with GC column stationary phases, causing severe peak tailing. Derivatization into Fatty Acid Methyl Esters (FAMEs) eliminates polarity, increasing volatility and thermal stability for high-resolution separation.

  • Step 4: GC-MS Analysis. Inject 1 µL into a GC-MS equipped with a polar capillary column (e.g., DB-WAX). Quantify the area under the curve for the 16:0 and 18:1ω7c peaks.

  • Step 5: System Validation. The Δ fabF mutant must exhibit a static, non-responsive 18:1/16:0 ratio across both temperatures. If the mutant shows an increase in 18:1 at 15°C, it indicates contamination or a compensatory mutation[1][2].

Protocol 2: Fluorescence Polarization (Physical Fluidity Assessment)

Objective: To measure the physical viscosity of the lipid bilayer in live cells using the 1,6-diphenyl-1,3,5-hexatriene (DPH) probe[7].

  • Step 1: Cell Preparation. Wash the stressed and control bacterial cells twice in isotonic saline (0.9% NaCl) to remove media components that cause background autofluorescence.

  • Step 2: Probe Incubation. Add DPH to a final concentration of 2 µM. Incubate in the dark at the target growth temperature for 30 minutes.

    • Causality: DPH is practically non-fluorescent in aqueous solutions but exhibits high quantum yield in hydrophobic environments. It partitions exclusively into the hydrocarbon core of the lipid bilayer, making it a highly specific reporter of acyl chain packing[7].

  • Step 3: Polarization Measurement. Excite the sample at 360 nm and measure emission at 430 nm using a spectrofluorometer equipped with parallel and perpendicular polarizers.

  • Step 4: System Validation. Calculate the polarization ratio ( P ). A lower P value indicates higher membrane fluidity (less restricted rotation of the DPH molecule). Validate the dynamic range of the assay by treating a wild-type control aliquot with 50 mM benzyl alcohol, a known chemical fluidizer, which must yield a drastically reduced P value[7].

Workflow Culture Bacterial Culture (WT vs ΔfabF) Stress Environmental Stress (Temp/pH Shift) Culture->Stress Split Stress->Split Ext1 Lipid Extraction (Chloroform/Methanol) Split->Ext1 Ext2 DPH Probe Staining Split->Ext2 Deriv FAME Derivatization Ext1->Deriv GCMS GC-MS Analysis (18:1/16:0 Ratio) Deriv->GCMS Fluor Fluorescence Polarization (Physical Fluidity) Ext2->Fluor

Orthogonal experimental workflow for validating bacterial membrane fluidity changes.

Implications for Drug Development

Understanding the cis-vaccenate regulatory axis opens novel avenues for antimicrobial drug development. Because FabF is not strictly essential for basal growth at 37°C but is absolutely critical for environmental adaptation and survival in varying host niches, it represents a prime target for "anti-virulence" therapeutics.

Small molecules like cerulenin (which preferentially inhibits FabB and FabF) strip the bacteria of their ability to synthesize cis-vaccenate[8][9]. By locking the bacterial membrane into a rigid state, these inhibitors prevent the pathogen from adapting to the temperature and pH shifts encountered during host infection, thereby rendering them highly susceptible to the host immune system and traditional antibiotics.

References

  • Control of Membrane Lipid Fluidity by Molecular Thermosensors Journal of Bacteriology [Link]

  • Temperature regulation of membrane composition in the Firmicute, Enterococcus faecalis, parallels that of Escherichia coli PMC - NIH [Link]

  • Modification of Fatty Acids in Membranes of Bacteria: Implication for an Adaptive Mechanism to the Toxicity of Carbon Nanotubes Environmental Science & Technology - ACS Publications [Link]

  • A temperature-sensitive metabolic valve and a transcriptional feedback loop drive rapid homeoviscous adaptation in Escherichia coli bioRxiv[Link]

  • Control of Membrane Lipid Fluidity by Molecular Thermosensors PMC - NIH[Link]

  • Thermal regulation of membrane fluidity in Escherichia coli. Effects of overproduction of β-ketoacylacyl carrier protein synthase ResearchGate[Link]

  • (p)ppGpp buffers cell division when membrane fluidity decreases in Escherichia coli bioRxiv [Link]

  • Adaptation of Escherichia coli O157:H7 to pH Alters Membrane Lipid Composition, Verotoxin Secretion, and Resistance to Simulated Gastric Fluid Acid PMC - NIH[Link]

  • Haemophilus influenzae Rd Lacks a Stringently Conserved Fatty Acid Biosynthetic Enzyme and Thermal Control of Membrane Lipid Composition ASM Journals [Link]

Sources

Exploratory

Structural Dichotomy of Vaccenic Acid Isomers: Biophysical Implications, Immunomodulation, and Analytical Resolution

Executive Summary The geometric isomerism of unsaturated fatty acids fundamentally dictates their biophysical behavior, metabolic processing, and receptor-ligand interactions. This technical guide explores the profound s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The geometric isomerism of unsaturated fatty acids fundamentally dictates their biophysical behavior, metabolic processing, and receptor-ligand interactions. This technical guide explores the profound structural and functional differences between cis-vaccenate ((11Z)-octadec-11-enoic acid) and trans-vaccenate ((11E)-octadec-11-enoic acid). By examining their distinct roles—from bacterial membrane fluidity to novel host-extrinsic immunomodulation in oncology—and detailing the specific analytical methodologies required to resolve them, this whitepaper provides a comprehensive framework for lipidomics researchers and drug developers.

Structural Dichotomy: The Biophysics of the 11th Carbon

Both cis- and trans-vaccenic acid share the same molecular formula (C₁₈H₃₄O₂) and double bond position (Δ11), yet their geometric configurations result in radically different thermodynamic and physical properties[1].

The cis configuration introduces a rigid ~30° kink into the hydrocarbon chain. This steric hindrance prevents tight intermolecular packing, significantly lowering the melting point and making it a liquid at physiological temperatures. Conversely, the trans configuration maintains a pseudo-linear conformation. This allows for dense van der Waals interactions between adjacent acyl chains, increasing thermodynamic stability and resulting in a solid state at room temperature (melting point of 44 °C)[2].

G Cis cis-Vaccenate (11Z-octadecenoic acid) Kink 30° Hydrocarbon Kink Steric Hindrance Cis->Kink Trans trans-Vaccenate (11E-octadecenoic acid) Linear Linear Conformation Tight Packing Trans->Linear Fluidity High Membrane Fluidity (Lower Melting Point) Kink->Fluidity Rigidity Receptor Ligand & Precursor (Higher Melting Point) Linear->Rigidity

Structural geometry dictates biophysical properties of vaccenic acid isomers.

Quantitative Comparison of Isomers
Parametercis-Vaccenatetrans-Vaccenate
IUPAC Nomenclature (11Z)-octadec-11-enoic acid(11E)-octadec-11-enoic acid
CAS Registry Number 506-17-2693-72-1
Molecular Formula C₁₈H₃₄O₂C₁₈H₃₄O₂
Double Bond Geometry Z (cis), ~30° angular kinkE (trans), linear conformation
Melting Point ~14–15 °C44 °C[2]
Primary Biosynthetic Source Bacterial anaerobic pathwayRuminant biohydrogenation[3]
Primary Biological Role Membrane fluidity adaptationPrecursor to CLA; Immunomodulator[3]
Target Receptor Interaction Membrane biophysicsGPR43 (Antagonist)[4]

Physiological Divergence: Membrane Fluidity vs. Immunomodulation

cis-Vaccenate: The Fluidity Regulator

In biological systems, the ubiquitous cis structural feature is critical for the organization of phospholipids in cell membranes[1]. Synthesized primarily via the bacterial anaerobic pathway (e.g., in E. coli via FabA and FabB), cis-vaccenate is incorporated into membrane phospholipids to maintain homeoviscous adaptation. The ~30° kink disrupts lipid packing, ensuring membrane fluidity and permeability in colder environments.

trans-Vaccenate (TVA): The Host-Extrinsic Reprogrammer

Unlike its cis counterpart, TVA is predominantly sourced from ruminant-derived foods (dairy, beef) and human breast milk[3]. While historically viewed merely as a metabolic precursor to conjugated linoleic acid (CLA), recent breakthrough research has identified TVA as a potent, direct immunomodulator[3].

Mechanistically, TVA acts as an antagonist to the G-protein-coupled receptor GPR43 on the surface of CD8+ T cells[3]. Gut microbiota produce short-chain fatty acids (SCFAs) that typically agonize GPR43, suppressing T cell activity. Dietary TVA overshadows these SCFAs, inactivating GPR43 and disinhibiting the downstream cAMP-PKA-CREB signaling axis[4]. This leads to CREB phosphorylation, inducing target genes that enhance CD8+ T cell tumor infiltration, reduce exhaustion markers (PD-1, LAG-3), and promote robust anti-tumor immunity[4].

Pathway TVA Dietary trans-Vaccenate (TVA) GPR43 GPR43 Receptor (Inactivated by TVA) TVA->GPR43 Antagonist cAMP cAMP-PKA-CREB Axis (Activated) GPR43->cAMP Disinhibition SCFA Gut Microbiota SCFAs (Antagonized) SCFA->GPR43 Agonist CD8 CD8+ T Cell Effector Function cAMP->CD8 Reprogramming AntiTumor Enhanced Anti-Tumor Immunity CD8->AntiTumor

Mechanism of TVA-mediated CD8+ T cell reprogramming via GPR43 antagonism.

Analytical Resolution: Overcoming Isomeric Co-elution

Separating cis- and trans-vaccenate is a classic analytical bottleneck. Because they possess identical mass-to-charge ratios and nearly indistinguishable boiling points, standard 1D capillary gas chromatography (GC) often results in severe co-elution[5].

To resolve this, we must exploit their geometric differences rather than their thermodynamic similarities. Silver-ion (Ag⁺) chromatography is the gold standard. Silver ions form reversible π-complexes with carbon-carbon double bonds. The cis double bond allows for a closer spatial approach and stronger complexation with Ag⁺ than the sterically hindered trans double bond. Consequently, trans isomers elute significantly earlier than cis isomers[5].

Workflow Sample Lipid Extraction (Folch Method) Methylation Derivatization (FAME Synthesis) Sample->Methylation AgSPE Ag+ Ion SPE (Cis/Trans Separation) Methylation->AgSPE GCMS GCxGC-TOFMS Analysis AgSPE->GCMS Data Isomeric Resolution GCMS->Data

Analytical workflow for the resolution of cis and trans vaccenic acid isomers.

Self-Validating Protocol: Chromatographic Resolution of cis- and trans-Vaccenate

This protocol utilizes Ag-Ion Solid Phase Extraction (Ag-SPE) coupled with Comprehensive Two-Dimensional Gas Chromatography (GC×GC-TOFMS) to ensure baseline resolution[5].

Step 1: Matrix Extraction (Folch Method)

  • Action: Homogenize 20 mg of biological sample in 2 mL Chloroform:Methanol (2:1, v/v).

  • Causality: The solvent system disrupts lipid-protein interactions, efficiently partitioning non-polar lipids into the lower dense chloroform phase while precipitating proteins.

  • Validation Check: Spike the initial sample with an odd-chain internal standard (e.g., C19:0) prior to extraction. Post-analysis recovery rates must exceed 90% to validate extraction efficiency.

Step 2: FAME Derivatization

  • Action: Treat the dried lipid extract with 0.5 M methanolic NaOH (100 °C, 5 min) to saponify lipids, followed by 14% BF₃ in methanol (100 °C, 5 min) for esterification[6]. Extract with isooctane.

  • Causality: Free fatty acids are too polar and non-volatile for GC. Base-catalyzed saponification cleaves ester bonds, and acid-catalyzed esterification converts them into highly volatile Fatty Acid Methyl Esters (FAMEs).

  • Validation Check: Run a rapid Thin-Layer Chromatography (TLC) plate (Hexane:Diethyl Ether:Acetic Acid, 80:20:1). The absence of a free fatty acid band validates complete derivatization.

Step 3: Silver-Ion Solid Phase Extraction (Ag-SPE) Fractionation

  • Action: Load 1 mL of FAMEs in isooctane onto a pre-conditioned Ag-ion cartridge (6 mL). Elute sequentially with 4 mL volumes of increasing acetone in hexane: 99:1, 96:4, and 90:10[5].

  • Causality: The trans double bond's linear geometry prevents deep interaction with the Ag⁺ stationary phase, causing it to elute early in the 96:4 fraction. The cis double bond's kink forms a stable π-complex, retaining it until the stronger 90:10 eluent is applied[5].

  • Validation Check: Analyze fraction aliquots via rapid GC-FID. Fraction 2 (96:4) must show >97% removal of cis-interferences to validate the SPE separation[6].

Step 4: GC×GC-TOFMS Analysis

  • Action: Inject the concentrated trans fraction into a GC×GC system equipped with a non-polar primary column and a polar secondary column, coupled to a Time-of-Flight Mass Spectrometer.

  • Causality: The primary column separates by boiling point, while the secondary column separates orthogonally by polarity. TOFMS is strictly required because standard quadrupoles cannot scan fast enough to capture the ultra-narrow peak widths (100-200 ms) generated by the 2D thermal modulator[5].

Conclusion

The structural dichotomy between cis- and trans-vaccenate perfectly illustrates how a simple geometric shift at a single carbon bond dictates macro-level biological function. While cis-vaccenate is a fundamental building block for bacterial membrane biophysics, trans-vaccenate has emerged as a highly targeted immunomodulator capable of reprogramming CD8+ T cells for enhanced anti-tumor efficacy. Accurately studying these mechanisms requires rigorous, self-validating analytical protocols—specifically Ag-SPE and GC×GC-TOFMS—to overcome the inherent challenges of isomeric co-elution.

References

  • Fan, H., Xia, S., Xiang, J., et al. "Trans-vaccenic acid reprograms CD8+ T cells and anti-tumour immunity." Nature 623, 1034–1043 (2023). URL:[Link]

  • Cancer Discovery Editorial Staff. "Trans-vaccenic Acid Reprograms CD8+ T Cells and Enhances Antitumor Immunity." Cancer Discovery (2023). URL:[Link]

  • Kim, M., et al. "Analysis of Vaccenic and Elaidic acid in foods using a silver ion cartridge applied to GC × GC-TOFMS." Frontiers in Nutrition (2024). URL:[Link]

  • Ferreri, C., & Chatgilialoglu, C. "Lipid Geometrical Isomerism: From Chemistry to Biology and Diagnostics." Chemical Reviews 113, 10, 7914–7945 (2013). URL:[Link]

  • Chemsrc Chemical Database. "trans-Vaccenic acid | CAS#:693-72-1." Chemsrc (2025). URL:[Link]

Sources

Foundational

cis-Vaccenate (18:1n-7) as a Circulating Biomarker for Dietary Intake and Endogenous Lipogenesis: A Technical Guide

Executive Summary In nutritional epidemiology and metabolic drug development, relying on self-reported dietary questionnaires introduces severe recall bias and measurement error. Consequently, circulating fatty acids hav...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In nutritional epidemiology and metabolic drug development, relying on self-reported dietary questionnaires introduces severe recall bias and measurement error. Consequently, circulating fatty acids have emerged as objective, quantitative biomarkers of metabolic state and dietary habits. Among these, cis-vaccenate (18:1n-7) has proven to be a highly specific biomarker for assessing dietary macronutrient shifts—specifically, the physiological adherence to low-fat, high-carbohydrate diets. This whitepaper details the mechanistic origins of cis-vaccenate, its clinical utility, and the rigorous analytical methodologies required to quantify it accurately in human cohorts.

Mechanistic Grounding: The Origin of cis-Vaccenate

To utilize a biomarker effectively, one must understand the causality of its synthesis. A common analytical pitfall is conflating cis-vaccenate (18:1n-7) with its geometric isomer, trans-vaccenate (18:1t11).

  • trans-Vaccenate is an exogenous biomarker derived almost exclusively from the consumption of ruminant fats (dairy and meat) and undergoes partial endogenous conversion to trans-palmitoleic acid[1].

  • cis-Vaccenate , conversely, is primarily an endogenous product of the De Novo Lipogenesis (DNL) pathway[2].

When dietary fat is restricted, caloric requirements are typically met via increased carbohydrate intake. This macronutrient shift stimulates insulin secretion, which in turn activates Sterol Regulatory Element-Binding Protein 1c (SREBP-1c). As a master transcriptional regulator, SREBP-1c upregulates the DNL enzymatic cascade. Fatty Acid Synthase (FAS) synthesizes palmitate (16:0), which is subsequently desaturated by Stearoyl-CoA Desaturase 1 (SCD1) to form palmitoleate (16:1n-7). Finally, elongase enzymes (ELOVL5 and ELOVL6) add two carbons to yield cis-vaccenate (18:1n-7)[3].

Because cis-vaccenate is the terminal product of this specific elongation pathway, its accumulation in circulating lipids serves as a durable, integrated readout of carbohydrate-driven DNL.

DNL_Pathway DietCarbs Dietary Carbohydrates (High Intake) Insulin Insulin / SREBP-1c Activation DietCarbs->Insulin Stimulates AcetylCoA Acetyl-CoA Insulin->AcetylCoA Upregulates DNL Palmitate Palmitate (16:0) AcetylCoA->Palmitate ACC / FAS Palmitoleate Palmitoleate (16:1n-7) Palmitate->Palmitoleate SCD1 cisVaccenate cis-Vaccenate (18:1n-7) Palmitoleate->cisVaccenate ELOVL5 / ELOVL6

Metabolic pathway of carbohydrate-driven de novo lipogenesis yielding cis-vaccenate.

Clinical Utility: Tracking Dietary Adherence

In controlled clinical feeding studies, cis-vaccenate acts as a surrogate marker for low-fat diet (LFD) adherence. When patients successfully restrict dietary fat (e.g., dropping from 34% to 17% of total energy from fat), the compensatory increase in carbohydrates drives the DNL pathway, resulting in a measurable spike in circulating 18:1n-7.

A landmark logistic regression model incorporating cis-vaccenate alongside linoleic acid (18:2n-6) and trans-18:1 isomers was shown to predict adherence to a low-fat diet with near-perfect specificity and sensitivity (ROC AUC: 0.99)[4].

Quantitative Shifts in Circulating Fatty Acids During Low-Fat Diet (LFD) Adherence
Fatty AcidShorthandPrimary Metabolic SourceLFD Response ShiftDiagnostic ROC Utility
Linoleic Acid 18:2n-6Exogenous (Dietary Seed Oils)-11% to -13%High (Predicts Fat Intake)
trans-Vaccenic Acid 18:1t11Exogenous (Ruminant Fats)-7% to -20%High (Predicts Dairy/Meat)
Palmitic Acid 16:0Mixed (Diet & DNL)+3% to +11%Moderate
cis-Vaccenic Acid 18:1n-7Endogenous (DNL Pathway)Strong Increase Excellent (Combined ROC: 0.99)

Analytical Methodology: A Self-Validating Protocol

To utilize cis-vaccenate as a reliable biomarker, the analytical workflow must be rigorously controlled. The following step-by-step protocol outlines a self-validating system for quantifying cis-vaccenate using Gas Chromatography-Flame Ionization Detection/Mass Spectrometry (GC-FID/MS).

Causality in Experimental Design: We specifically target the plasma phospholipid (PL) compartment rather than triglycerides. Triglycerides are highly volatile and reflect acute postprandial states (hours). Phospholipids, however, are structural components of lipoproteins and turn over more slowly, providing a stable, integrated window of dietary habits over 2-4 weeks[5].

Step-by-Step Methodology
  • Sample Collection and Stabilization:

    • Draw whole blood into K2-EDTA tubes and immediately centrifuge at 4°C to isolate plasma.

    • Self-Validation Step: Immediately add 0.005% Butylated hydroxytoluene (BHT) to the plasma. Causality:cis-vaccenate contains an unsaturated double bond susceptible to rapid ex vivo lipid peroxidation. BHT quenches free radicals, ensuring the quantified biomarker reflects true physiological levels rather than artifactual degradation.

  • Lipid Extraction (Modified Folch):

    • Spike the plasma with an internal standard (e.g., 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine, C17:0) prior to extraction to account for downstream recovery losses.

    • Extract total lipids using a 2:1 (v/v) Chloroform:Methanol solution.

  • Solid-Phase Extraction (SPE) Fractionation:

    • Load the lipid extract onto an aminopropyl silica SPE column.

    • Causality: This step separates neutral lipids (triglycerides) and free fatty acids from the phospholipid pool. Elute the purified phospholipids using a methanol/chloroform/ammonium acetate buffer.

  • Derivatization (Transesterification):

    • React the isolated phospholipids with Boron trifluoride (BF3) in methanol at 100°C for 10 minutes. This converts the esterified fatty acids into volatile Fatty Acid Methyl Esters (FAMEs) required for gas-phase analysis.

  • High-Resolution GC-FID/MS Analysis:

    • Inject the FAMEs into a GC equipped with a 100-meter highly polar cyanopropyl siloxane capillary column (e.g., SP-2560).

    • Causality: Standard non-polar columns suffer from co-elution of 18:1 isomers. A highly polar stationary phase is strictly required to resolve the subtle geometric and positional differences between cis-vaccenate (18:1n-7), oleate (18:1n-9), and trans-vaccenate (18:1t11).

GCMS_Workflow Plasma Plasma Collection (+ BHT Antioxidant) Extraction Modified Folch Extraction (CHCl3:MeOH) Plasma->Extraction SPE Solid-Phase Extraction (Isolate Phospholipids) Extraction->SPE Derivatization Transesterification (BF3/MeOH -> FAMEs) SPE->Derivatization Analysis GC-FID/MS Analysis (SP-2560 Column) Derivatization->Analysis

Analytical workflow for isolating and quantifying plasma phospholipid cis-vaccenate.

Pharmacodynamic Applications in Drug Development

Beyond nutritional epidemiology, cis-vaccenate is increasingly utilized as a proximal pharmacodynamic biomarker in drug development. Because it is the direct downstream product of SCD1 and ELOVL5, pharmaceutical companies developing SCD1 inhibitors (for metabolic dysfunction-associated steatohepatitis [MASH] or oncology) monitor circulating 18:1n-7 to confirm target engagement[3]. A dose-dependent decrease in plasma cis-vaccenate provides self-validating proof that the lipogenic pathway has been successfully inhibited in vivo.

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Protocols & Analytical Methods

Method

Advanced GC-MS Profiling of cis-Vaccenate: Isomer Resolution and Double Bond Localization

Target Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Professionals. Executive Summary & Mechanistic Rationale The accurate quantitation and structural confirmation of cis-vaccenic acid (18:1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Professionals.

Executive Summary & Mechanistic Rationale

The accurate quantitation and structural confirmation of cis-vaccenic acid (18:1n-7 or 18:1Δ11) is a notorious challenge in lipidomics. As a critical biomarker in bacterial pathogenesis and a product of mammalian desaturase activity, its precise measurement is essential. However, cis-vaccenate is isobaric with oleic acid (18:1n-9 or 18:1Δ9) and readily confused with its geometric isomer, trans-vaccenate (18:1 trans-11).

Standard electron ionization (EI) mass spectrometry of Fatty Acid Methyl Esters (FAMEs) cannot distinguish between these positional isomers because the double bond migrates along the aliphatic chain during ionization. Therefore, a robust analytical protocol requires a dual-pronged approach:

  • Chromatographic Resolution via FAMEs: Utilizing a highly polar, 100-meter bis(cyanopropyl) polysiloxane column (e.g., HP-88 or CP-Sil 88) to separate isomers based on subtle geometric and spatial differences[1].

  • Structural Elucidation via DMOX Derivatization: Converting the fatty acids to 4,4-dimethyloxazoline (DMOX) derivatives. The nitrogen-containing oxazoline ring stabilizes the radical cation during MS fragmentation, preventing double-bond migration and yielding diagnostic mass gaps that pinpoint the exact location of the unsaturation[2].

Experimental Workflow

G Start Biological Sample (Plasma, Tissue, Cells) Extract Lipid Extraction (Modified Folch Method) Start->Extract Split Derivatization Strategy Extract->Split FAME FAME Synthesis (BF3-Methanol) Target: Isomer Quantitation Split->FAME Route A DMOX DMOX Derivatization (2-Amino-2-methyl-1-propanol) Target: Bond Localization Split->DMOX Route B GCMS GC-MS Analysis (100m Cyanopropyl Column) FAME->GCMS DMOX->GCMS Data Data Processing (SIM/Scan & Peak Integration) GCMS->Data

Workflow for GC-MS analysis of cis-vaccenate via dual FAME and DMOX derivatization strategies.

Step-by-Step Methodologies

Phase 1: Lipid Extraction (Modified Folch)

Causality Check: The extraction must aggressively disrupt lipid-protein complexes without oxidizing polyunsaturated or monounsaturated chains.

  • Homogenize the biological sample (e.g., 50 mg tissue or 100 µL plasma) in 1 mL of ice-cold PBS.

  • Add 50 µL of internal standard (e.g., 10 µg/mL of non-endogenous C17:0 or 13 C-labeled 18:1n-7) to establish the quantitative baseline.

  • Add 4 mL of Chloroform:Methanol (2:1, v/v) containing 0.01% Butylated hydroxytoluene (BHT) to prevent auto-oxidation.

  • Vortex vigorously for 2 minutes, then add 1 mL of 0.9% NaCl to induce phase separation.

  • Centrifuge at 3,000 × g for 10 minutes at 4°C. Extract the lower organic (chloroform) phase and dry under a gentle stream of ultra-pure nitrogen gas.

Phase 2: Derivatization Strategies
Route A: FAME Synthesis (For Chromatographic Resolution)
  • Resuspend the dried lipid extract in 1 mL of Toluene.

  • Add 2 mL of 14% Boron Trifluoride ( BF3​ ) in Methanol.

  • Incubate in a sealed glass vial at 80°C for 60 minutes. Self-Validating Step: Run a parallel blank spiked with pure cis-vaccenate. If trans-vaccenate appears in the blank's chromatogram, the heating block is too hot or the incubation is too long, causing artifactual cis-to-trans isomerization.

  • Cool to room temperature, add 1 mL of hexane and 1 mL of HPLC-grade water. Vortex and collect the upper hexane layer containing the FAMEs[1].

Route B: DMOX Derivatization (For Double Bond Localization)
  • To a separate aliquot of dried lipid extract, add 500 µL of 2-amino-2-methyl-1-propanol.

  • Purge the vial with nitrogen, seal tightly, and heat at 180°C for 2 hours. Note: This high-temperature condensation forms the oxazoline ring.

  • Cool the vial, add 2 mL of dichloromethane and 2 mL of water.

  • Extract the lower organic layer, dry under nitrogen, and reconstitute in 100 µL of hexane for GC-MS injection[2].

Phase 3: GC-MS Instrumental Parameters

To separate cis-vaccenate from oleate, a highly polar 100 m column is mandatory. Shorter columns (e.g., 30 m DB-5) will result in co-elution.

  • Column: Agilent J&W HP-88 or CP-Sil 88 (100 m × 0.25 mm × 0.20 µm)[1],[3].

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet: 250°C, Split ratio 20:1.

  • Oven Temperature Program:

    • Initial: 140°C (hold for 5 min).

    • Ramp: 4°C/min to 240°C.

    • Hold: 240°C for 15 min.

  • MS Parameters: Electron Ionization (EI) at 70 eV. Source temperature 230°C. Scan range m/z 50–400.

Data Interpretation & Causality

Chromatographic Elution Order (FAMEs)

On highly polar cyanopropyl columns, geometric and positional isomers separate predictably based on their interaction with the stationary phase. Trans isomers elute before their cis counterparts. Among the cis isomers, oleic acid (18:1 Δ9) elutes beforecis-vaccenic acid (18:1 Δ11)[3].

Mass Spectral Fragmentation (DMOX)

While FAMEs of 18:1 isomers yield identical mass spectra (dominant ions at m/z 55, 69, 74, and a molecular ion at m/z 296), DMOX derivatives provide definitive structural proof. The rule of DMOX fragmentation dictates that a double bond is located by observing a mass difference of 12 atomic mass units (amu) between fragments containing n−1 and n+1 carbon atoms of the fatty acid chain.

  • For Oleic Acid (Δ9) , the 12 amu gap occurs between m/z 196 and 208[4].

  • For cis-Vaccenic Acid (Δ11) , the diagnostic 12 amu gap occurs between m/z 224 and 236[4].

Table 1: GC-MS Diagnostic Parameters for C18:1 Isomers
Analyte / IsomerDerivative TypeElution Order (HP-88 / CP-Sil 88)Molecular Ion ( M+ )Key Diagnostic Fragments (m/z)
Oleic Acid (18:1 Δ9)FAME1st (Earlier)29655, 69, 74 (McLafferty), 87
cis-Vaccenate (18:1 Δ11)FAME2nd (Later)29655, 69, 74 (McLafferty), 87
Oleic Acid (18:1 Δ9)DMOXN/A (Used for MS, not RT)335113, 126, Gap: 196 to 208
cis-Vaccenate (18:1 Δ11)DMOXN/A (Used for MS, not RT)335113, 126, Gap: 224 to 236

Data summarized from authoritative structural characterizations of DMOX and FAME derivatives[2],[4].

Quality Control & Self-Validating Systems

To ensure the trustworthiness of the assay, the protocol must be a self-validating system:

  • Isomerization Control: The primary failure mode in this assay is the artifactual conversion of cis-vaccenate to trans-vaccenate during the BF3​ heating step. By routinely running a purely synthesized cis-vaccenate standard through the entire extraction and derivatization process, researchers can monitor the baseline trans-vaccenate peak. If the trans peak exceeds 1% of the total area, the derivatization temperature must be lowered, or the method should be switched to a milder base-catalyzed transesterification (e.g., Sodium Methoxide in Methanol).

  • Column Degradation Monitoring: Cyanopropyl columns are highly sensitive to oxygen and moisture at high temperatures. A gradual loss of baseline resolution between oleate and cis-vaccenate indicates stationary phase bleed. The resolution factor ( Rs​ ) between these two peaks must be calculated daily; an Rs​<1.5 necessitates column trimming or replacement.

References

  • Agilent Technologies. "Analysis of Fatty Acids in Infant Formulas Using an Agilent J&W HP-88 Capillary GC Column.
  • J. E. Cronan et al. "Mechanism of cis-trans Isomerization of Unsaturated Fatty Acids in Pseudomonas putida." Journal of Bacteriology (ASM),
  • J. T. Brenna et al. "Trans-vaccenate is Δ13-desaturated by FADS3 in rodents." Journal of Lipid Research (PMC - NIH),
  • M. Mutanen et al. "Mass spectra of the DMOX derivatives of 9-trans C 18:1 showing a double bond between atomic mass units 196 and 208, and 11-trans C 18:1.

Sources

Application

Application Note: cis-Vaccenate (18:1n-7) Supplementation Protocol for Adipocyte Cell Culture

Target Audience: Researchers, scientists, and drug development professionals. Content Type: In-Depth Technical Guide & Standard Operating Procedure (SOP).

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: In-Depth Technical Guide & Standard Operating Procedure (SOP).

Executive Summary

cis-Vaccenic acid (CVA; 18:1n-7 or 18:1 cis-11) is an omega-7 monounsaturated fatty acid (MUFA) endogenously synthesized via the elongation of palmitoleic acid by ELOVL5/6[1][2]. Emerging lipidomics and metabolic studies highlight CVA as a potent bioactive lipid capable of attenuating adipocyte hypertrophy, reducing lipogenesis, and mitigating obesity-mediated metabolic abnormalities[3][4].

This application note provides a self-validating, highly optimized protocol for the preparation, BSA-conjugation, and in vitro supplementation of CVA in 3T3-L1 murine adipocytes. By grounding experimental steps in mechanistic causality, this guide ensures high reproducibility and physiological relevance for downstream transcriptomic and phenotypic assays.

Mechanistic Rationale & Pathway Dynamics

In adipocytes, the exogenous supplementation of CVA bypasses the rate-limiting desaturation step catalyzed by Stearoyl-CoA Desaturase 1 (SCD-1)[1]. Once internalized, CVA acts as a transcriptional modulator. It actively downregulates hepatic and adipocyte lipogenesis-related genes—including Acetyl-CoA Carboxylase (ACC), Sterol Regulatory Element-Binding Protein 1a (SREBP-1a), and Fatty Acid Synthase (FAS)—while simultaneously upregulating lipid catabolism drivers such as Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) and Carnitine Palmitoyltransferase 1 (CPT-1)[3].

Furthermore, CVA supplementation has been shown to physically reduce lipid droplet accumulation and directly attenuate de novo lipogenesis in mature adipocytes[4].

MetabolicRouting PA Palmitic Acid (16:0) SCD1 SCD-1 (Desaturase) PA->SCD1 POA Palmitoleic Acid (16:1n-7) SCD1->POA ELOVL5 ELOVL5 / ELOVL6 POA->ELOVL5 CVA cis-Vaccenic Acid (18:1n-7) ELOVL5->CVA PPAR PPAR-α / CPT-1 CVA->PPAR Upregulates SREBP SREBP-1a / FAS / ACC CVA->SREBP Downregulates BOX Increased β-Oxidation PPAR->BOX Drives LIPO Decreased Lipogenesis SREBP->LIPO Attenuates

Metabolic routing and downstream regulatory effects of cis-vaccenic acid in adipocytes.

Reagent Preparation: The BSA-Conjugation Imperative

Free fatty acids are highly lipophilic and notoriously insoluble in standard aqueous culture media. Direct addition of CVA dissolved in ethanol or DMSO can cause localized micelle formation, leading to acute lipotoxicity and inconsistent cellular uptake. To mimic physiological transport and ensure uniform bioavailability, CVA must be saponified and conjugated to Bovine Serum Albumin (BSA)[5][6].

Protocol A: Preparation of 5 mM CVA-BSA Stock Solution

Note: This protocol yields a 5 mM CVA stock conjugated to 10% BSA, allowing for a final culture concentration of 50–200 µM CVA with minimal background BSA (<0.5%).

  • Saponification: Weigh the appropriate mass of cis-vaccenic acid (≥99% purity) and dissolve it in 0.1 N NaOH to achieve a concentration of 50 mM.

  • Thermal Activation: Incubate the CVA/NaOH mixture in a dry bath at 70 °C for 15–30 minutes until the solution is completely clear. Causality: The elevated temperature and alkaline environment convert the free fatty acid into a water-soluble sodium salt (soap), preventing precipitation[5].

  • BSA Preparation: Concurrently, prepare a 10% (w/v) solution of Fatty Acid-Free BSA in serum-free DMEM. Causality: Standard BSA contains endogenous lipids that will confound transcriptomic readouts. FA-free BSA ensures that the observed metabolic shifts are exclusively driven by the exogenous CVA[5].

  • Conjugation: Pre-warm the 10% BSA solution to 55 °C. Slowly add the 50 mM saponified CVA dropwise into the BSA solution at a 1:9 ratio (e.g., 1 mL CVA salt + 9 mL BSA solution) while vortexing continuously.

  • Incubation: Incubate the combined mixture at 55 °C for 10–15 minutes[5]. Causality: 55 °C is below the denaturation point of BSA (~60 °C) but provides sufficient thermodynamic energy to open the hydrophobic binding pockets of the albumin, allowing the CVA to stably intercalate[5].

  • Sterilization & Storage: Filter-sterilize the solution through a 0.22 µm PES membrane. Aliquot into light-protected tubes and store at -20 °C. Avoid repeated freeze-thaw cycles[6].

Cell Culture & Adipocyte Differentiation Protocol

To accurately assess the effects of CVA on adipocyte hypertrophy and lipid metabolism, 3T3-L1 pre-adipocytes must be fully and uniformly differentiated prior to supplementation[7].

Workflow Prep 1. CVA-BSA Conjugation Treat 4. CVA Supplementation Prep->Treat Seed 2. 3T3-L1 Seeding Diff 3. Adipocyte Differentiation Seed->Diff Diff->Treat Assay 5. Downstream Assays Treat->Assay

Standardized workflow for cis-vaccenate preparation and 3T3-L1 adipocyte supplementation.

Protocol B: 3T3-L1 Differentiation
  • Seeding: Seed 3T3-L1 pre-adipocytes at a density of 4×104 cells/well into 12-well plates in basal medium (DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin)[7].

  • Contact Inhibition: Allow cells to reach 100% confluence, then incubate for an additional 48 hours without changing the media[7]. Causality: Growth arrest is a strict prerequisite for the initiation of the adipogenic transcriptional cascade (C/EBPβ and PPARγ).

  • Induction (Day 0): Replace the basal medium with Differentiation Medium: DMEM containing 10% Fetal Bovine Serum (FBS), 1.0 µM Dexamethasone, 0.5 mM 3-Isobutyl-1-methylxanthine (IBMX), and 1 µg/mL Insulin[7]. Incubate for 48 hours.

  • Maintenance (Day 2+): Replace the medium with Maintenance Medium (DMEM, 10% FBS, 1 µg/mL Insulin). Refresh this medium every 48 hours until >80% of the cells exhibit mature lipid droplets (typically Day 6 to Day 8)[4].

cis-Vaccenate Treatment Workflow

Once the adipocytes are fully differentiated, they are primed for CVA supplementation to evaluate its anti-hypertrophic and metabolic-reprogramming effects.

Protocol C: Supplementation
  • Media Preparation: Thaw the 5 mM CVA-BSA stock solution at 37 °C. Dilute the stock into the Maintenance Medium to achieve the desired working concentrations (typically 50 µM, 100 µM, and 150 µM)[4]. Prepare a Vehicle Control medium containing an equivalent volume of 10% FA-free BSA.

  • Treatment: Aspirate the old culture medium from the mature 3T3-L1 adipocytes. Gently wash once with warm PBS to remove residual secreted factors. Add the CVA-supplemented media.

  • Incubation: Incubate the cells for 48 to 96 hours, depending on the downstream assay[4][5]. Transcriptomic shifts (qRT-PCR) are best captured at 24–48 hours, whereas phenotypic changes (lipid droplet sizing via Oil Red O) require 72–96 hours[1][3].

Quantitative Data & Expected Outcomes

Based on validated literature, researchers should expect CVA to shift the adipocyte phenotype from an obesogenic, hypertrophic state to a catabolic, lipid-burning state[3][4].

Table 1: Expected Phenotypic and Transcriptomic Shifts in CVA-Treated Adipocytes

ParameterAssay MethodExpected Change vs. VehicleMechanistic Implication
SREBP-1a / FAS mRNA RT-qPCR-40% to -60% Suppression of de novo lipogenesis[3].
PPAR-α / CPT-1 mRNA RT-qPCR+2.0 to +3.5 fold Upregulation of mitochondrial β-oxidation[3].
Lipid Droplet Size Oil Red O / Microscopy-25% to -35% Attenuation of adipocyte hypertrophy[3].
MCP-1 Secretion ELISA-30% to -50% Reduction in pro-inflammatory signaling[7].

Troubleshooting & Causality Matrix

ObservationRoot Cause Analysis (Causality)Corrective Action
Precipitate forms when adding CVA to culture media Incomplete saponification or conjugation. Free CVA crashed out of the aqueous solution.Ensure the CVA/NaOH mixture is heated to 70 °C until completely clear before adding to the 55 °C BSA solution[5].
High cell death / Cytotoxicity Excessive BSA concentration or localized lipotoxicity from unconjugated CVA.Keep final BSA concentration in the culture well below 1%. Ensure the conjugation ratio (1:9) was strictly followed[5].
No change in lipogenic gene expression Use of standard BSA instead of Fatty Acid-Free BSA. Endogenous lipids masked the CVA effect.Re-run the conjugation protocol using strictly Fatty Acid-Free BSA to eliminate background lipid noise[5].
Poor 3T3-L1 differentiation Cells were not fully contact-inhibited before the addition of the IBMX/Dex/Insulin cocktail.Wait a full 48 hours after cells reach 100% confluence before switching to Differentiation Medium[7].

References

  • Kinoshita, M., et al. (2019). "trans-Fatty acids promote proinflammatory signaling and cell death by stimulating the apoptosis signal-regulating kinase 1 (ASK1)-p38 pathway." Journal of Biological Chemistry. Available at:[Link][5]

  • Wen, Y., et al. (2025). "Cis-vaccenic acid exhibits an anti-obesity effect by regulating food intake and lipid metabolism in mammals." Journal of Functional Foods, 131:106958. Available at:[Link][3]

  • Burns, T. A., et al. (2012). "Palmitoleic (16:1 cis-9) and cis-vaccenic (18:1 cis-11) acid alter lipogenesis in bovine adipocyte cultures." Lipids, 47(12), 1143-1153. Available at:[Link][4]

  • Machado, M., et al. (2024). "The Role of Unsaturated Fatty Acid-Rich Dairy Products in Adipocyte Metabolism." Molecules, 29(23), 5523. Available at:[Link][7]

  • Vahmani, P., et al. (2014). "Individual trans Monounsaturated Fatty Acids Have Distinct Effects on Lipogenesis in 3T3-L1 Adipocytes." ResearchGate. Available at:[Link][8]

  • Blomme, A., et al. (2024). "Cis-vaccenic acid is a key product of stearoyl-CoA desaturase 1 and a critical oncogenic factor in prostate cancer." bioRxiv. Available at:[Link][1]

  • Uebanso, T., et al. (2014). "Cis-vaccenic acid induces differentiation and up-regulates gamma globin synthesis in K562, JK1 and transgenic mice erythroid progenitor stem cells." Life Sciences. Available at:[Link][2]

  • Duman, C., et al. (2019). "GBM tumors are heterogeneous in their fatty acid metabolism..." Frontiers in Oncology. Available at:[Link][6]

Sources

Method

Application Note: Advanced NMR Spectroscopy Protocols for the Structural Elucidation and Quantification of cis-Vaccenic Acid

Target Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Professionals Matrix: Botanical extracts, bacterial lipid profiles, and pharmaceutical formulations Executive Summary & Analytical Ration...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Professionals Matrix: Botanical extracts, bacterial lipid profiles, and pharmaceutical formulations

Executive Summary & Analytical Rationale

cis-Vaccenic acid ((11Z)-octadec-11-enoic acid; 18:1 ω-7) is a critical monounsaturated fatty acid (MUFA) biomarker found in bacterial cell membranes, mammalian tissues, and specific botanical sources such as mango pulp and sea buckthorn. In routine lipidomics, cis-vaccenic acid is frequently misidentified or co-quantified with its highly abundant positional isomer, oleic acid ((9Z)-octadec-9-enoic acid; 18:1 ω-9), due to insufficient resolution in standard Gas Chromatography-Flame Ionization Detection (GC-FID) methods[1].

To overcome these chromatographic limitations, High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy serves as an orthogonal, non-destructive, and highly specific methodology.

The Causality of Experimental Choices (E-E-A-T): Relying solely on 1 H NMR to differentiate MUFA isomers is analytically insufficient. The aliphatic backbone protons of long-chain fatty acids suffer from severe virtual coupling and spectral overlap, forming a dense "methylene envelope" between 1.25 and 1.35 ppm[2]. Furthermore, the olefinic protons (H-11/H-12 in vaccenic; H-9/H-10 in oleic) both resonate at ~5.38 ppm, making them indistinguishable in 1D 1 H spectra.

Therefore, 13 C NMR is the mandatory gold standard for isomeric differentiation . The 13 C chemical shift is exquisitely sensitive to the spatial distance between the double bond and the terminal methyl group (the ω-end). By expanding the spectral window to ~200 ppm, 13 C NMR provides baseline resolution of diagnostic methylene carbons—specifically the C-16 carbon—allowing for the unequivocal identification and absolute quantification of cis-vaccenic acid in complex mixtures[3].

Experimental Methodologies & Self-Validating Protocols

To ensure data integrity, the following protocol incorporates self-validating quality control (QC) checkpoints.

Sample Preparation
  • Solvent Selection: Dissolve 30–50 mg of the lipid extract in 600 µL of deuterated chloroform (CDCl 3​ , 99.8% D). CDCl 3​ is selected because it provides a stable deuterium lock and minimizes exchangeable proton interference.

  • Internal Standard: Add 0.03% (v/v) Tetramethylsilane (TMS).

    • Self-Validating QC Check: The TMS signal must be calibrated to exactly 0.00 ppm. Any deviation indicates solvent temperature fluctuation or referencing errors.

  • Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube (e.g., Norell or Wilmad, 500 MHz rated or higher).

NMR Acquisition Parameters

All experiments should be conducted on a 500 MHz or 600 MHz spectrometer equipped with a cryoprobe or a gradient-assisted broadband probe at a stabilized temperature of 298 K[4].

  • 1D 1 H NMR (Screening & Shimming):

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Scans (NS): 64 to 128.

    • Relaxation Delay (D1): 2.0 seconds.

    • Self-Validating QC Check: Measure the full width at half maximum (FWHM) of the residual CHCl 3​ peak at 7.26 ppm. The line width must be < 1.5 Hz to confirm optimal magnetic field homogeneity (shimming)[4].

  • 1D 13 C NMR (Quantitative & Isomeric Resolution):

    • Pulse Sequence: Inverse-gated decoupling (zgig) to suppress the Nuclear Overhauser Effect (NOE), ensuring that signal integrals are directly proportional to carbon concentration[5].

    • Scans (NS): 1024 to 2048 (due to the low natural abundance of 13 C).

    • Relaxation Delay (D1): Must be set to ≥5×T1​ of the slowest relaxing carbon. For the quaternary carbonyl carbon (C-1), T1​ can exceed 5 seconds; thus, a D1 of 30 seconds is strictly required for absolute quantification[5].

  • 2D NMR (HSQC & HMBC):

    • Utilize 1 H- 13 C Heteronuclear Single Quantum Coherence (HSQC) to map direct C-H connectivities and Heteronuclear Multiple Bond Correlation (HMBC) to trace long-range (2-3 bond) couplings, definitively localizing the double bond at the Δ11 position[2].

Data Presentation & Quantitative Analysis

The structural elucidation of cis-vaccenic acid relies on specific diagnostic shifts. The allylic carbons (C-10, C-13) resonating at ~27.2 ppm confirm the cis (Z) double-bond geometry, as trans (E) allylic carbons would shift downfield to ~32.5 ppm due to the absence of the γ-gauche steric effect[6].

Table 1: Comprehensive 1 H and 13 C NMR Assignments for cis-Vaccenic Acid

Data acquired in CDCl 3​ at 298 K. Chemical shifts ( δ ) are reported in ppm relative to TMS.

PositionGroup 1 H Chemical Shift (ppm)[2]Multiplicity 13 C Chemical Shift (ppm)[2][7]
C-1 Carbonyl (-COOH)--179.7
C-2 α -CH 2​ 2.34 - 2.36Triplet (t)34.0
C-3 β -CH 2​ 1.63 - 1.66Multiplet (m)24.7
C-4 to C-9 Aliphatic CH 2​ 1.26 - 1.34Multiplet (m)29.0 - 29.7
C-10 Allylic CH 2​ 1.96 - 2.02Multiplet (m)27.2
C-11 Olefinic CH5.38 - 5.39Multiplet (m)129.7
C-12 Olefinic CH5.38 - 5.39Multiplet (m)130.0
C-13 Allylic CH 2​ 1.96 - 2.02Multiplet (m)27.2
C-14 to C-15 Aliphatic CH 2​ 1.26 - 1.34Multiplet (m)29.0 - 29.7
C-16 ω -3 CH 2​ 1.26 - 1.34Multiplet (m)31.7
C-17 ω -2 CH 2​ 1.26 - 1.34Multiplet (m)22.7
C-18 Terminal CH 3​ 0.87 - 0.90Triplet (t)14.1
Table 2: 13 C NMR Diagnostic Markers for Isomer Differentiation

Baseline resolution of the C-16 carbon is the definitive marker for distinguishing the ω -7 (vaccenic) from the ω -9 (oleic) isomer[3].

Fatty Acid IsomerDouble Bond PositionC-16 Chemical Shift (ppm)Allylic Carbon Positions
Oleic Acid (18:1 ω -9) Δ9 (C-9 = C-10)31.84C-8, C-11
cis-Vaccenic Acid (18:1 ω -7) Δ11 (C-11 = C-12)31.72C-10, C-13

Analytical Workflow Visualization

The following diagram outlines the logical progression of the NMR analytical pipeline, ensuring rigorous structural verification.

NMR_Workflow SamplePrep 1. Sample Preparation Solvent: CDCl3 Internal Std: TMS (0.00 ppm) ProtonNMR 2. 1D 1H NMR (500/600 MHz) Assess sample purity & shim quality (CHCl3 peak width < 1.5 Hz) SamplePrep->ProtonNMR CarbonNMR 3. 1D 13C NMR (125/150 MHz) Isomer Differentiation (Resolve C-16 at 31.72 ppm) ProtonNMR->CarbonNMR TwoDNMR 4. 2D NMR (HSQC & HMBC) Map connectivity & confirm double bond position CarbonNMR->TwoDNMR DataAnalysis 5. Data Analysis & qNMR Integrate isolated resonances for absolute quantification TwoDNMR->DataAnalysis

Figure 1: Step-by-step NMR spectroscopy workflow for the structural elucidation of cis-vaccenic acid.

References

  • Human Metabolome Database (HMDB). cis-Vaccenic acid | C18H34O2 | CID 5282761 - NMR Spectra. National Institutes of Health.
  • Rotondo, A., et al. (2020). Oleic Acid Is not the Only Relevant Mono-Unsaturated Fatty Ester in Olive Oil. MDPI Molecules.
  • LIPID MAPS Structure Database (LMSD). cis-Vaccenic acid (LMPA0101010018).
  • Ng, S., & Koh, H. F. (1988). Quantitative Analysis of Partial Acylglycerols and Free Fatty Acids in Palm Oil by 13C NMR Spectroscopy. Lipids.
  • Vlahov, G., et al. (2002). 13C NMR Characterization of Triacylglycerols of Moringa oleifera Seed Oil: An “Oleic-Vaccenic Acid” Oil. ResearchGate.
  • Supportive Information - ACS. Chemical Shifts of cis-Vaccenic Acid. DOI/Figshare.

Sources

Technical Notes & Optimization

Troubleshooting

preventing oxidation of cis-vaccenate during sample preparation

Technical Support Center: Lipidomics Sample Preparation Topic: Preventing Oxidation of cis-Vaccenate (18:1 n-7) Overview cis-Vaccenate (cis-vaccenic acid) is a monounsaturated fatty acid (MUFA) that serves as a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Lipidomics Sample Preparation Topic: Preventing Oxidation of cis-Vaccenate (18:1 n-7)

Overview

cis-Vaccenate (cis-vaccenic acid) is a monounsaturated fatty acid (MUFA) that serves as a critical biomarker for stearoyl-CoA desaturase 1 (SCD1) and elongation of very long-chain fatty acid 5 (ELOVL5) activity[1]. While MUFAs are generally more stable than polyunsaturated fatty acids (PUFAs), the delta-11 double bond of cis-vaccenate remains highly susceptible to auto-oxidation during lipid extraction. Exposure to oxygen, transition metals, and elevated temperatures initiates a free radical chain reaction, converting native cis-vaccenate into hydroperoxide artifacts and skewing quantitative LC-MS/MS results.

This guide provides field-proven, causality-driven troubleshooting and protocols to establish a self-validating, oxidation-free sample preparation workflow.

Troubleshooting & FAQs

Q: Why am I detecting high levels of oxidized artifacts and altered cis-vaccenate profiles in my LC-MS data? A: This indicates lipid auto-oxidation during the homogenization or solvent extraction phases. When cellular compartments are mechanically disrupted, lipids are mixed with pro-oxidant transition metals and oxygen. To prevent this, you must halt the free radical chain reaction at the initiation phase. Causality & Solution: Incorporate a radical scavenger like Butylated hydroxytoluene (BHT) directly into your extraction solvent[2]. BHT donates a hydrogen atom to peroxyl radicals, terminating the propagation phase. Additionally, flush all sample vials with Argon or Nitrogen gas before sealing to displace ambient oxygen[3].

Q: What is the optimal concentration of BHT, and will it cause ion suppression in mass spectrometry? A: Yes, excessive BHT can cause significant ion suppression in electrospray ionization (ESI), particularly in negative ion mode. Causality & Solution: For standard lipidomics profiling of MUFAs like cis-vaccenate, a final concentration of 10 µM BHT in the extraction solvent (e.g., Methanol:Chloroform or MTBE) provides robust antioxidant protection without overwhelming the MS detector[3]. If higher concentrations (e.g., 0.1% w/v) are required for highly oxidative tissue matrices, you must include a solid-phase extraction (SPE) clean-up step prior to LC-MS analysis[4].

Q: How can I safely evaporate my lipid extracts without inducing thermal oxidation? A: Evaporating solvents concentrates both the lipid analytes and any trace pro-oxidants, making the drying step a critical vulnerability. Atmospheric drying at high temperatures accelerates the thermodynamic propagation of lipid peroxidation. Causality & Solution: Utilize a Nitrogen blowdown evaporator. Maintain the water bath temperature strictly below 35°C[5]. The continuous flow of inert Nitrogen creates a protective barrier against ambient oxygen, while the low temperature prevents thermal degradation[6].

Experimental Protocol: Optimized MTBE Extraction for cis-Vaccenate

This step-by-step methodology utilizes a Methyl-tert-butyl ether (MTBE) extraction system, which is highly efficient for MUFAs and allows the lipid-rich organic layer to sit safely above the aqueous phase, minimizing contamination[4].

Materials Required:

  • LC-MS grade MTBE, Methanol, and Water

  • Butylated hydroxytoluene (BHT)

  • Argon or Nitrogen gas source

  • Internal Standards (e.g., SPLASH Lipid-o-mix)

Step-by-Step Workflow:

  • Antioxidant Solvent Preparation: Prepare the extraction solvent by adding BHT to LC-MS grade MTBE to achieve a final concentration of 0.1% w/v (or 10 µM for direct-injection workflows without SPE)[3],[4].

  • Sample Quenching: Flash-freeze biological samples (cells or tissue) in liquid nitrogen immediately upon collection to halt enzymatic degradation (e.g., lipoxygenase activity)[7].

  • Homogenization: Transfer ~5 million cells or 10 mg of tissue to a 2 mL amber glass vial on ice. Add 220 µL of chilled Methanol. Homogenize the sample while keeping the vial submerged in ice.

  • Extraction: Add 720 µL of the BHT-spiked MTBE and 40 µL of the internal standard mixture. Cap the vial tightly and agitate for 1 hour at 4°C[4].

  • Phase Separation: Induce phase separation by adding 200 µL of LC-MS grade water. Centrifuge at 13,000 RPM for 15 minutes at 4°C. The upper organic layer contains the intact cis-vaccenate[3].

  • Inert Drying: Carefully transfer the upper MTBE layer to a new amber vial. Evaporate the solvent using a Nitrogen blowdown system with the water bath set to 30°C[6].

  • Storage: Reconstitute the dried lipid film in an appropriate LC-MS solvent (e.g., Isopropanol:Acetonitrile), flush the vial headspace with Argon, and store at -80°C until analysis[7].

Quantitative Impact of Protective Strategies

The implementation of these physical and chemical barriers drastically improves the recovery of intact cis-vaccenate while minimizing oxidative degradation.

Sample Prep ConditionAntioxidant AddedAtmosphereEvaporation TempRelative cis-Vaccenate Recovery (%)Oxidation Artifacts (%)
Standard Extraction (Control)NoneAmbient Air50°C62.4%31.8%
Temperature ControlledNoneAmbient Air< 35°C78.1%18.5%
Inert AtmosphereNoneNitrogen Gas< 35°C89.3%7.2%
Fully Optimized (Recommended) 10 µM BHT Nitrogen Gas < 35°C 98.7% < 1.0%

Note: Data represents expected analytical benchmarks based on standardized lipidomics quality control metrics.

Workflow Visualization

Workflow Start Biological Sample (cis-Vaccenate) Lysis Cell Lysis & Homogenization Risk: Enzymatic & O2 Exposure Start->Lysis Extract Solvent Extraction (MTBE) Risk: Radical Propagation Lysis->Extract Degrade Lipid Peroxides & Degradation Artifacts Lysis->Degrade Unprotected Prev1 Liquid N2 Flash Freeze & Ice Bath Processing Prev1->Lysis Dry Solvent Evaporation Risk: Thermal Oxidation Extract->Dry Extract->Degrade Unprotected Prev2 Add 10 µM BHT & Argon Gas Flushing Prev2->Extract End Intact cis-Vaccenate Ready for LC-MS/MS Dry->End Dry->Degrade Unprotected Prev3 N2 Blowdown Temp < 35°C Prev3->Dry

Workflow for preventing cis-vaccenate oxidation during lipid extraction and sample preparation.

References

  • Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. National Institutes of Health (PMC).[Link]

  • How to Dry Lipid Extracts: A Comprehensive Guide to Sample Preparation Methods. Organomation.[Link]

  • Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. MDPI.[Link]

  • A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts. National Institutes of Health (PMC).[Link]

  • Cis-vaccenic acid is a key product of stearoyl-CoA desaturase 1 and a critical oncogenic factor in prostate cancer. bioRxiv.[Link]

Sources

Optimization

improving peak resolution for cis-vaccenate FAME analysis

Welcome to the Advanced Technical Support Center for Lipidomics and Chromatography. As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve baseline resolution between cis-vaccenic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Lipidomics and Chromatography. As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve baseline resolution between cis-vaccenic acid (18:1n-7 or 18:1 Δ11c) and oleic acid (18:1n-9 or 18:1 Δ9c) during Fatty Acid Methyl Ester (FAME) profiling.

Because cis-vaccenate is an increasingly critical biomarker for insulin sensitivity and cardiovascular health[1], accurate quantitation distinct from the highly abundant oleate is vital. However, these positional isomers possess nearly identical boiling points and mass fragmentation patterns, making standard GC or GC-MS approaches insufficient[2].

This guide provides the mechanistic understanding, troubleshooting logic, and self-validating protocols necessary to master this challenging separation.

Part 1: The Mechanics of Isomeric Resolution (FAQs)

Q: Why do oleate and cis-vaccenate co-elute on standard GC columns? A: Standard non-polar (e.g., 5% phenyl) or moderately polar (e.g., PEG/Wax) stationary phases separate analytes primarily by boiling point and carbon chain length. Because 18:1n-9 and 18:1n-7 differ only by the position of a single double bond, their vapor pressures are virtually indistinguishable. Resolution requires a highly polar stationary phase that abandons boiling-point separation in favor of dipole-induced dipole interactions[3].

Q: What is the mechanistic advantage of a biscyanopropyl stationary phase? A: Columns coated with 100% biscyanopropyl polysiloxane (such as SP-2560 or CP-Sil 88) contain dense cyano groups that interact strongly with the polarizable π-electrons of the FAME double bonds[4][5]. The strength of this interaction depends strictly on the spatial distance between the double bond and the ester carbonyl group. Furthermore, the cis configuration creates a "kink" in the aliphatic chain, allowing closer spatial interaction with the cyano dipoles than the linear trans configuration. Consequently, trans isomers elute before cis isomers, and positional isomers are separated based on double-bond proximity to the ester head[6].

Q: Why is an isothermal oven program recommended over a temperature ramp? A: Thermodynamics dictate separation efficiency. At elevated temperatures during a steep ramp, the kinetic energy of the analytes overcomes the subtle dipole-induced dipole interactions provided by the stationary phase. Isothermal operation at approximately 180 °C maximizes these interactions, allowing the column sufficient time to distinguish between the Δ9 and Δ11 positions[7][8]. Steep temperature ramps compress the C18 elution window, forcing the isomers to merge.

Part 2: Troubleshooting Guide for Poor Peak Resolution

Symptom 1: Complete co-elution of 18:1n-9 and 18:1n-7 despite using a 100m polar column.

  • Causality: The column temperature is too high, or the carrier gas linear velocity is outside the optimal van Deemter range, reducing the number of theoretical plates.

  • Solution: Lower the isothermal oven temperature by 5 °C (e.g., from 185 °C to 180 °C)[7]. Verify that the carrier gas linear velocity is strictly optimized for the gas type: ~26 cm/s for Hydrogen or ~19 cm/s for Helium[8].

Symptom 2: Peak tailing, baseline drift, and gradual loss of resolution over multiple injections.

  • Causality: Accumulation of non-volatile matrix components (e.g., un-derivatized triglycerides or sterols) at the column head, or severe stationary phase degradation (column bleed)[9].

  • Solution: Perform routine inlet maintenance (replace the deactivated liner, septum, and gold seal). Trim the first 15–20 cm of the analytical column to remove active sites. Ensure your sample preparation includes complete derivatization to exclude intact glycerides.

Symptom 3: Retention time drifting across a sequence.

  • Causality: Fluctuations in carrier gas flow or micro-leaks in the inlet system.

  • Solution: Ensure the GC pneumatics are set to "Constant Flow" rather than "Constant Pressure." Perform an electronic leak check at the inlet and detector connections.

Part 3: Quantitative Data & Column Selection

Selecting the correct column geometry and chemistry is the foundation of FAME analysis. The table below summarizes the expected performance of various column classes for resolving 18:1 positional isomers.

Column Phase ChemistryExample Commercial NamesTypical LengthSeparation MechanismResolution of 18:1n-9 / 18:1n-7
Polyethylene Glycol (PEG) DB-Wax, Supelcowax 1030 m - 60 mBoiling point & weak polarityPoor (Total Co-elution)[10]
Mid-Cyanopropyl DB-FastFAME30 mModerate dipole interactionModerate (Partial Resolution)[5]
100% Biscyanopropyl SP-2560, CP-Sil 88, HP-88100 mStrong dipole-induced dipoleExcellent (Baseline Resolution)[3][4]
High-Density Cyanopropyl Select FAME200 mMaximum dipole interactionSuperior (Used in Clinical Lipidomics)[2][11]

Part 4: Self-Validating Experimental Protocol (GC-FID)

To ensure scientific integrity, every analytical sequence must be treated as a self-validating system. Do not inject precious samples until the system suitability criteria are met.

Step 1: Sample Preparation (Derivatization) Convert extracted lipids to FAMEs using a base-catalyzed transesterification (e.g., 0.5 N KOH in methanol). Causality: Base catalysis is preferred over acid catalysis (e.g., BF3/Methanol) for biological samples to prevent artifactual double-bond isomerization of conjugated systems.

Step 2: Column Installation & Pneumatics

  • Install a 100 m × 0.25 mm ID × 0.20 µm 100% biscyanopropyl polysiloxane column (e.g., SP-2560)[4][7].

  • Set carrier gas (Hydrogen is highly recommended for 100m columns) to a constant flow rate of 1.0 mL/min, achieving a linear velocity of ~26 cm/s[8].

Step 3: GC-FID Parameter Configuration

  • Inlet: 250 °C, Split mode (50:1 ratio) to ensure rapid vaporization without thermal degradation.

  • Oven Program (Optimized for C18 Resolution):

    • Initial: 180 °C, hold isothermally for 45 minutes to elute the C18 region with maximum dipole interaction[7][8].

    • Ramp: 10 °C/min to 220 °C, hold for 10 minutes to bake out longer-chain FAMEs (e.g., C20–C24) and prevent carryover.

  • Detector: FID set to 260 °C. Hydrogen fuel at 40 mL/min, Air at 400 mL/min.

Step 4: System Suitability & Self-Validation (Critical)

  • Inject 1 µL of a commercial 37-component FAME standard mix[5].

  • Locate the adjacent peaks for Oleic Acid FAME (18:1n-9) and cis-Vaccenic Acid FAME (18:1n-7).

  • Calculate the resolution ( Rs​ ). Validation Check: The sequence may only proceed to unknown samples if Rs​≥1.2 . If Rs​<1.2 , immediately refer to the troubleshooting workflow below.

Part 5: Diagnostic Visualization

G Start Symptom: 18:1n-9 & 18:1n-7 Co-elution ColCheck Verify Stationary Phase: Is it 100m Biscyanopropyl? Start->ColCheck ChangeCol Action: Install 100m SP-2560 or CP-Sil 88 Column ColCheck->ChangeCol No TempCheck Verify Oven Program: Is it Isothermal at ~180°C? ColCheck->TempCheck Yes ChangeCol->TempCheck ChangeTemp Action: Remove steep ramps. Set to 180°C Isothermal. TempCheck->ChangeTemp No FlowCheck Verify Carrier Gas Velocity: Is H2 at 26 cm/s or He at 19 cm/s? TempCheck->FlowCheck Yes ChangeTemp->FlowCheck ChangeFlow Action: Adjust flow to optimal van Deemter range FlowCheck->ChangeFlow No Maint Action: Perform Inlet Maintenance & Trim Column Head FlowCheck->Maint Yes Success System Validated: Baseline Resolution Achieved ChangeFlow->Success Maint->Success

Troubleshooting workflow for resolving cis-vaccenate and oleate FAME co-elution.

References

  • Evaluation of two GC columns (60-m SUPELCOWAX 10 and 100-m CP Sil 88) for analysis of milkfat. PubMed. 10

  • SP-2560 Capillary GC Column. Sigma-Aldrich. 4

  • Quantitation of trans-fatty acids in human blood via isotope dilution-gas chromatography. CDC Stacks.11

  • Temperature-Sensitive Resolution of cis- and trans-Fatty Acid Isomers on SP-2560. ResearchGate.7

  • Evaluation of the CP-Sil 88 and SP-2560 GC columns used in AOCS Official Method. ResearchGate. 3

  • Global protocol for measuring fatty acid profiles of foods. World Health Organization (WHO). 8

  • Technical Support Center: GC Analysis of Fatty Acid Methyl Esters (FAMEs). Benchchem. 9

  • Underlying Mechanisms of Chromatographic cis/trans and Isomerism Effects in GC-MS. MDPI. 2

  • Associations of plasma phospholipid cis-vaccenic acid with insulin resistance markers. PMC. 1

  • Improving the Analysis of 37 Fatty Acid Methyl Esters. Agilent. 5

  • Column Selection for FAME Analysis (脂肪酸メチルエステル分析に使用する カラムの選択). Agilent. 6

Sources

Troubleshooting

Technical Support Center: Optimizing Long-Term Storage for cis-Vaccenate Standards

Welcome to the Technical Support Center for lipid standard maintenance. As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of their lipidomics data or cell culture a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for lipid standard maintenance. As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of their lipidomics data or cell culture assays due to degraded fatty acid standards. cis-Vaccenate (11Z-octadecenoic acid; 18:1 n-7) is a critical monounsaturated fatty acid (MUFA) standard used in metabolic tracing, structural biology, and pharmaceutical development[1]. However, improper handling rapidly compromises its structural integrity.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure the long-term stability of your cis-vaccenate standards.

Part 1: Troubleshooting Guides & FAQs

Q1: My cis-vaccenate standard shows unexpected secondary peaks on GC-MS after 6 months of storage. What causes this, and how can I prevent it? Causality: Secondary peaks typically indicate auto-oxidation or isomerization[2]. Even as a monounsaturated fatty acid, the double bond at the Δ11 position is susceptible to free radical-mediated oxidation if exposed to oxygen and ambient heat, forming hydroperoxides and secondary aldehydes. Additionally, UV exposure can induce cis-to-trans isomerization, converting cis-vaccenate to trans-vaccenate. Solution: Always store cis-vaccenate in amber glass vials to prevent photo-oxidation. Before sealing, purge the vial's headspace with an inert gas (Nitrogen or Argon) to displace oxygen[3]. Store the standard at -20°C or -80°C in the dark.

Q2: I lyophilized my cis-vaccenate standard to a dry powder for long-term storage, but it degraded faster than my liquid stocks. Why? Causality: It is a common misconception that complete desiccation maximizes lipid stability. Dried lipid extracts are highly hygroscopic[4]. When stored as a lyophilized powder, they attract trace ambient moisture upon opening, which promotes rapid hydrolysis[5]. Furthermore, the increased surface area of a dry powder accelerates oxidation compared to a solvated state. Solution: Store cis-vaccenate standards in an organic solvent rather than as a dry powder[4]. cis-Vaccenic acid is highly stable (≥4 years) when supplied as a solution in ethanol and kept at -20°C[3].

Q3: We observed plasticizer contamination (e.g., phthalates) in our LC-MS blanks. Could this be from our storage conditions? Causality: Yes. Organic solvents like ethanol, DMSO, or chloroform/methanol readily leach plasticizers, slip agents, and polymers from standard polypropylene microcentrifuge tubes or plastic caps[4],[5]. Solution: Never store lipid standards in plastic. Use only high-quality borosilicate glass vials fitted with polytetrafluoroethylene (PTFE)-lined caps to maintain solvent integrity and prevent contamination[4].

Q4: What is the optimal solvent and concentration for generating a master stock of cis-vaccenate? Causality: Solubility dictates the maximum stock concentration, while solvent volatility impacts long-term concentration accuracy. cis-Vaccenic acid is highly soluble in ethanol (up to 500 mg/mL for the free acid, ~100 mg/mL for the methyl ester) and moderately soluble in DMSO/DMF (~30 mg/mL)[3],[1]. Ethanol is preferred for master stocks because it is easily evaporated under nitrogen when exchanging solvents for downstream biological assays[6]. Solution: Prepare master stocks in anhydrous ethanol at 10–50 mg/mL to balance solubility with ease of aliquoting[1].

Part 2: Quantitative Data: Storage Conditions & Stability Profiles

The following table synthesizes the expected stability and degradation risks of cis-vaccenate under various storage conditions based on thermodynamic principles and empirical data[3],[4],[5].

Storage StateTemperatureContainer TypeHeadspaceExpected Shelf LifePrimary Degradation Risk
Ethanol Solution -80°CAmber Glass (PTFE cap)Argon/N₂> 4 YearsNegligible
Ethanol Solution -20°CAmber Glass (PTFE cap)Argon/N₂≥ 4 YearsMinor solvent sublimation
DMSO/DMF Solution -20°CClear Glass (PTFE cap)Ambient Air6 - 12 MonthsPhoto-oxidation, Isomerization
Lyophilized Powder -20°CPlastic Microfuge TubeAmbient Air< 1 MonthHydrolysis, Plasticizer leaching
Aqueous Buffer 4°CAnyAmbient Air< 1 WeekRapid hydrolysis, Microbial growth

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must include a self-validation step to verify that the standard's concentration and integrity remain uncompromised.

Protocol 1: Inert-Atmosphere Aliquoting and Storage

Objective: Create long-term master stocks of cis-vaccenate while preventing oxidation and concentration drift.

  • Equilibration: Remove the bulk cis-vaccenate standard from the freezer and allow it to equilibrate to room temperature inside a desiccator for 30 minutes. Causality: Opening a cold vial introduces condensation, leading to hydrolysis.

  • Dissolution: Dissolve the standard in anhydrous ethanol to a final concentration of 50 mg/mL[1].

  • Aliquoting: Transfer 100 µL aliquots into 2 mL amber borosilicate glass vials.

  • Inert Purging: Insert a glass Pasteur pipette attached to a Nitrogen or Argon line halfway into the vial. Apply a gentle stream (approx. 2-3 psi) for 10 seconds to displace heavier oxygen[3].

  • Sealing: Immediately cap the vial tightly with a PTFE-lined screw cap[4].

  • Self-Validation (Gravimetric Tracking): Weigh the sealed vial on an analytical balance. Write the exact mass (e.g., 1.4523 g) directly on the vial label. Store at -20°C or -80°C. Prior to future use, re-weigh the vial. A drop in mass >1% indicates solvent sublimation, meaning the lipid concentration has artificially increased.

Protocol 2: Solvent Exchange for Cell Culture Assays

Objective: Transfer cis-vaccenate from ethanol to a cell-compatible solvent (DMSO) without inducing thermal oxidation.

  • Thawing: Thaw the gravimetrically validated ethanol stock vial at room temperature.

  • Evaporation: Place the open vial in a heating block set to strictly ≤30°C . Apply a gentle stream of Nitrogen gas until the ethanol is completely evaporated[6],[4]. Causality: Temperatures >40°C during blowdown induce thermal oxidation of the Δ11 double bond.

  • Reconstitution: Immediately add the required volume of anhydrous DMSO (purged with inert gas) to achieve a max concentration of 30 mg/mL[3],[6]. Vortex vigorously for 30 seconds.

  • Self-Validation (Analytical): Spike a 1 µL aliquot of the reconstituted stock with cis-vaccenic acid-d13 (deuterated internal standard)[6]. Analyze via GC-MS to confirm >98% recovery and verify the absence of trans-isomer peaks.

Part 4: System Workflows & Mechanistic Pathways

Workflow A 1. Receive cis-Vaccenate (Standard) B 2. Dissolve in Anhydrous Ethanol (Max 500 mg/mL) A->B C 3. Aliquot into Amber Borosilicate Glass Vials B->C D 4. Purge Headspace with N2 or Argon C->D E 5. Seal with PTFE-Lined Caps & Record Mass D->E F 6. Store at -20°C to -80°C (Stable ≥ 4 Years) E->F

Caption: Workflow for the preparation, aliquoting, and long-term storage of cis-vaccenate standards.

Degradation Lipid cis-Vaccenate (18:1 n-7) Oxidation Auto-oxidation (Hydroperoxides) Lipid->Oxidation O2 / Heat Isomerization Isomerization (trans-Vaccenate) Lipid->Isomerization UV Light Hydrolysis Hydrolysis (Free Fatty Acids) Lipid->Hydrolysis H2O / Hygroscopy PrevOx Preventative: Inert Gas Purge & Antioxidants Oxidation->PrevOx PrevIso Preventative: Amber Glass (Light Protection) Isomerization->PrevIso PrevHyd Preventative: Organic Solvent & Sub-zero Temp Hydrolysis->PrevHyd

Caption: Mechanisms of cis-vaccenate degradation and corresponding preventative storage strategies.

References

  • Cayman Chemical. "11(Z)
  • Cayman Chemical.
  • Cayman Chemical. "PRODUCT INFORMATION - cis-Vaccenic Acid-d13." caymanchem.com.
  • Organomation. "How to Dry Lipid Extracts: A Comprehensive Guide to Sample Preparation Methods.
  • National Institutes of Health (PMC).
  • National Institutes of Health (PMC).

Sources

Reference Data & Comparative Studies

Validation

Analytical Resolution of cis-Vaccenate and trans-Vaccenate: A GC Retention Time Comparison Guide

Executive Summary In advanced lipidomics and food chemistry, differentiating between the geometric isomers of vaccenic acid—trans-vaccenate (11t-18:1) and cis-vaccenate (11c-18:1)—is a critical analytical requirement. tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced lipidomics and food chemistry, differentiating between the geometric isomers of vaccenic acid—trans-vaccenate (11t-18:1) and cis-vaccenate (11c-18:1)—is a critical analytical requirement. trans-Vaccenic acid is the predominant trans fatty acid in ruminant fats and is associated with specific metabolic pathways[1][2], whereas cis-vaccenic acid is a common component of bacterial and mammalian cell membranes[3]. Because these isomers share identical molecular weights and nearly identical boiling points, they cannot be resolved using standard non-polar gas chromatography (GC) columns. This guide provides an authoritative, field-proven methodology for separating these critical pairs using highly polar stationary phases.

Mechanistic Principles of Separation (Causality)

The core challenge in separating cis and trans isomers of monounsaturated fatty acids (MUFAs) lies in their physical similarities. To achieve baseline separation, analysts must exploit the subtle differences in their spatial geometry rather than their volatility[4].

When analyzing these compounds as Fatty Acid Methyl Esters (FAMEs), highly polar capillary columns containing biscyanopropyl polysiloxane (e.g., SP-2560, CP-Sil 88) are strictly required[1]. The causality behind the separation is driven by dipole-induced dipole interactions :

  • The cis Configuration: The cis-double bond introduces a ~30° "kink" into the hydrocarbon chain. This bent structure creates a higher spatial density of pi-electrons, resulting in a stronger induced dipole moment. Consequently, cis-vaccenate interacts more strongly with the highly polar, electron-withdrawing cyano groups of the stationary phase, causing it to be retained longer in the column[4][5].

  • The trans Configuration: The trans-isomer maintains a more linear, pseudo-saturated spatial structure. Its lower dipole moment results in weaker interactions with the stationary phase.

The Universal Rule: On highly polar cyanopropyl columns, trans-isomers of MUFAs will always elute before their corresponding cis-isomers[4][5].

Comparative Data Analysis

The following table summarizes the expected retention behavior of vaccenate isomers when analyzed as FAMEs on a standard 100 m highly polar column.

Analyte (FAME)NomenclatureSpatial StructureElution OrderTypical Retention Time (min)*
Methyl trans-vaccenate 18:1 n-7t (11t-18:1)Linear (pseudo-saturated)135.41
Methyl cis-vaccenate 18:1 n-7c (11c-18:1)Kinked (bent chain)235.84

*Note: Absolute retention times are adapted from standard food industry FAME mix analyses using a 100 m × 0.25 mm × 0.20 µm biscyanopropyl column (e.g., Rt-2560/SP-2560)[4]. Exact times will shift based on carrier gas velocity and oven ramp rates, but the relative elution order (trans before cis) remains absolute[5].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following GC-FID methodology incorporates built-in self-validation steps to guarantee data integrity[6][7].

Step 1: Sample Preparation & Transesterification
  • Internal Standard Addition: Spike the raw lipid matrix with a known concentration of an internal standard (e.g., C23:0 methyl ester) to continuously monitor extraction recovery and derivatization efficiency.

  • Extraction: Extract total lipids using a non-polar solvent system (e.g., Chloroform:Methanol 2:1, Folch method)[2].

  • Derivatization: Convert the lipid extract into FAMEs using a base-catalyzed transesterification (e.g., 2N methanolic KOH). This step is mandatory to increase the volatility and thermal stability of the fatty acids prior to GC injection[4][7].

Step 2: GC-FID/MS Instrumental Parameters
  • Analytical Column: SP-2560, CP-Sil 88, or equivalent biscyanopropyl polysiloxane phase (100 m length × 0.25 mm ID × 0.20 µm film thickness)[1][8].

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 to 1.2 mL/min[4][8].

  • Injection: 1 µL injection volume, split ratio of 1:50 to 1:100, with the inlet temperature set to 250 °C[8].

  • Oven Temperature Program:

    • Initial hold at 160 °C for 16 minutes.

    • Ramp at 3.0 °C/min to 240 °C.

    • Final hold at 240 °C for 15 minutes[2].

  • Detector: Flame Ionization Detector (FID) set to 285 °C for robust quantification[4], or Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode for trace analysis[6].

Step 3: System Suitability & Troubleshooting (Self-Validation)

Before running unknown samples, inject a commercial cis/trans FAME reference standard mix.

  • Validation Criterion: Calculate the chromatographic resolution ( Rs​ ) between the methyl trans-vaccenate and methyl cis-vaccenate peaks. The system is only validated for use if Rs​≥1.5 (baseline separation).

  • Troubleshooting: If Rs​<1.5 , the dipole interactions are insufficient. You must lower the initial oven temperature (e.g., to 140 °C) or decrease the temperature ramp rate to increase the residence time of the analytes in the stationary phase[7].

Workflow Visualization

G Sample Lipid Matrix (Contains 18:1 Isomers) Deriv Transesterification (FAME Synthesis) Sample->Deriv GC GC Separation (Biscyanopropyl Column) Deriv->GC Trans trans-Vaccenate FAME Elutes First (Weaker Dipole) GC->Trans Lower Retention Time Cis cis-Vaccenate FAME Elutes Second (Stronger Dipole) GC->Cis Higher Retention Time

GC-FID workflow for separating cis/trans-vaccenate isomers based on dipole interactions.

References

  • High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) - LabRulez GCMS. URL: [Link]

  • Mechanism of cis-trans Isomerization of Unsaturated Fatty Acids in Pseudomonas putida - American Society for Microbiology. URL: [Link]

  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - MDPI. URL: [Link]

  • Fatty Acid Analysis in Biological Samples by GC/FID/MS Using the Agilent Intuvo 9000 GC - Agilent Technologies. URL:[Link]

  • GC-FID: Fast and Accurate Analysis of Fatty Acid Methyl Esters (FAMEs) In Edible Oils and Food Products - PE Polska. URL: [Link]

  • Retroconversion of dietary trans-vaccenic (trans-C18:1 n-7) acid to trans-palmitoleic acid (trans-C16:1 n-7): Proof of concept and quantification - ResearchGate. URL: [Link]

  • Effects of conventional and grass-feeding systems on the nutrient composition of beef - Twinwood Cattle Company. URL: [Link]

  • Trans-Palmitoleic Acid, Metabolic Risk Factors, and New-Onset Diabetes in U.S. Adults: A Cohort Study - ACP Journals. URL: [Link]

Sources

Comparative

A Comparative In Vitro Analysis of Cis-Vaccenic Acid and Oleic Acid: Unraveling Nuanced Biological Activities

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Beyond the Double Bond Position Cis-vaccenic acid (CVA) and oleic acid (OA) are two prominent monounsaturated fatty acids (M...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Double Bond Position

Cis-vaccenic acid (CVA) and oleic acid (OA) are two prominent monounsaturated fatty acids (MUFAs) that, despite their structural similarity as C18:1 isomers, exhibit distinct and sometimes contrasting biological activities in vitro. While oleic acid (a cis-9-octadecenoic acid) is the most abundant MUFA in the human diet and extensively studied, cis-vaccenic acid (a cis-11-octadecenoic acid) is emerging as a bioactive lipid with unique physiological roles. The subtle difference in the placement of their single double bond dictates their three-dimensional structure, influencing how they interact with cellular membranes, enzymes, and receptors, ultimately leading to divergent downstream effects. This guide provides a comprehensive comparison of the in vitro biological activities of CVA and OA, supported by experimental data, to aid researchers in designing studies and interpreting findings related to these important fatty acids.

I. Differential Effects on Cancer Cell Proliferation and Viability

The in vitro effects of CVA and OA on cancer cell proliferation are complex and cell-type dependent, with evidence suggesting they can exert both pro- and anti-proliferative effects.

Recent studies have highlighted a specific pro-proliferative role for CVA in prostate cancer cells that is not replicated by OA. In a study investigating the effects of knocking down the fatty acid elongase ELOVL5, supplementation with CVA was able to rescue the viability of LNCaP and MR49F prostate cancer cells, whereas OA had no significant effect.[1][2] This suggests a specific requirement for CVA in maintaining the viability of these cancer cells under certain metabolic stresses. Conversely, when stearoyl-CoA desaturase 1 (SCD1), the enzyme responsible for producing both MUFAs, was inhibited, both CVA and OA were able to rescue cell viability, indicating some overlapping functions in maintaining the cellular lipid environment necessary for proliferation.[1][2]

In contrast, other studies have reported anti-proliferative effects for both fatty acids. Vaccenic acid, in both its cis and trans forms, has been shown to significantly reduce the growth of HT-29 human colon cancer cells by 23% compared to control cells.[3] Oleic acid has demonstrated anti-proliferative and anti-invasive activities in endometrial cancer cells by inhibiting the PTEN/AKT/mTOR pathway.[4] It has also been shown to reduce the viability of hepatocellular carcinoma cell lines in a dose-dependent manner.[5]

Summary of Comparative Effects on Cancer Cell Viability:

Cell LineFatty AcidConcentrationObserved EffectReference
LNCaP, MR49F (Prostate Cancer)Cis-Vaccenic Acid10 µMRescued cell viability after ELOVL5 knockdown[1][2]
LNCaP, MR49F (Prostate Cancer)Oleic Acid10 µMNo rescue of cell viability after ELOVL5 knockdown[1][2]
LNCaP (Prostate Cancer)Cis-Vaccenic Acid30 µMRescued cell viability after SCD1 knockdown[1][2]
LNCaP (Prostate Cancer)Oleic Acid30 µMRescued cell viability after SCD1 knockdown[1][2]
HT-29 (Colon Cancer)Vaccenic Acid (Cis/Trans)Not specifiedReduced cell growth by 23%[3]
KLE, Hec-1B (Endometrial Cancer)Oleic Acid50-200 µMInhibited cell proliferation[4]
Hep3B, Huh7.5 (Hepatocellular Carcinoma)Oleic Acid300 µMReduced cell viability[5]
Experimental Protocol: Cancer Cell Viability Assay (MTT Assay)

This protocol describes a standard method to assess the effects of CVA and OA on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., LNCaP, HT-29)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Cis-vaccenic acid and Oleic acid (stock solutions in ethanol)

  • Fatty acid-free bovine serum albumin (BSA)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Fatty Acid Preparation: Prepare fatty acid-BSA complexes by incubating CVA and OA with fatty acid-free BSA in serum-free medium.

  • Treatment: Replace the culture medium with medium containing various concentrations of CVA-BSA or OA-BSA complexes. Include a vehicle control (BSA in medium).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control.

II. Modulation of Inflammatory Responses

Both CVA and OA have demonstrated anti-inflammatory properties in vitro, particularly in the context of endothelial cell activation, a key event in the initiation of atherosclerosis.

In human microvascular endothelial cells (HMECs), both cis- and trans-vaccenic acid were able to suppress the TNF-α or LPS-induced expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[6] These adhesion molecules are crucial for the recruitment of leukocytes to the vessel wall during inflammation.

Oleic acid has also been shown to exert anti-inflammatory effects in various immune cells. In RAW 264.7 murine macrophages, oleic acid treatment significantly upregulated the expression of M2 macrophage markers such as Arginase-1 (Arg1), CD206, and MGL1, while not affecting the M1 marker TNFα.[7] This suggests a role for oleic acid in promoting a less inflammatory, M2-like macrophage phenotype. Furthermore, in THP-1-derived macrophages, oleic acid was shown to decrease the expression of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6.[8]

Experimental Protocol: Macrophage Cytokine Expression Analysis (qRT-PCR)

This protocol details a method to compare the effects of CVA and OA on the expression of inflammatory cytokines in macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Cis-vaccenic acid and Oleic acid (prepared as BSA complexes)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., Tnf, Il6, Il1b) and a housekeeping gene (e.g., Actb)

  • Real-time PCR system

Procedure:

  • Cell Culture and Treatment: Plate RAW 264.7 cells and treat with CVA-BSA or OA-BSA complexes for a predetermined time (e.g., 24 hours).

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specific duration (e.g., 4-6 hours).

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform quantitative real-time PCR using primers for the target inflammatory genes and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

III. Influence on Adipogenesis

The process of adipogenesis, the differentiation of preadipocytes into mature adipocytes, is a critical area of metabolic research. Oleic acid has been consistently shown to promote adipogenesis in the 3T3-L1 preadipocyte model.

In vitro studies have demonstrated that treating 3T3-L1 cells with oleic acid stimulates the expression of key adipogenic transcription factors, including CCAAT/enhancer-binding protein α (C/EBPα) and peroxisome proliferator-activated receptor γ (PPARγ).[9][10][11] This increased expression is correlated with a higher rate of lipid accumulation in the differentiating cells.[9][11] Furthermore, adipocytes differentiated in the presence of excess oleic acid exhibit an altered phenotype, characterized by higher leptin and lower adiponectin secretion.[9]

While there is a lack of direct comparative studies on the effect of cis-vaccenic acid on 3T3-L1 adipogenesis, some evidence suggests it may have different or even opposing effects. For instance, a study using cis-eicosenoic acid positional isomers, which are structurally related to CVA, found that they decreased cellular triglyceride content compared to oleic acid in 3T3-L1 cells.[12] This suggests that the position of the double bond is a critical determinant of a fatty acid's effect on adipogenesis.

Experimental Protocol: 3T3-L1 Adipocyte Differentiation and Lipid Accumulation (Oil Red O Staining)

This protocol provides a method to assess and compare the effects of CVA and OA on the differentiation of 3T3-L1 preadipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% calf serum (growth medium)

  • DMEM with 10% fetal bovine serum (FBS) (differentiation medium)

  • Differentiation cocktail (MDI): 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin

  • Cis-vaccenic acid and Oleic acid (as BSA complexes)

  • Oil Red O staining solution

  • Formalin (10%)

  • 60% Isopropanol

  • Microscope

Procedure:

  • Preadipocyte Culture: Grow 3T3-L1 cells to confluence in growth medium.

  • Induction of Differentiation: Two days post-confluence, switch to differentiation medium containing the MDI cocktail and the respective fatty acid-BSA complexes (CVA or OA) or vehicle control.

  • Maturation: After 2 days, replace the medium with differentiation medium containing only insulin and the fatty acids.

  • Maintenance: After another 2 days, switch to differentiation medium with just the fatty acids and continue to culture for several more days, changing the medium every 2 days.

  • Oil Red O Staining:

    • Wash the cells with PBS and fix with 10% formalin for at least 1 hour.

    • Wash with water and then with 60% isopropanol.

    • Stain with Oil Red O solution for 10 minutes.

    • Wash with water.

  • Visualization and Quantification: Visualize the lipid droplets under a microscope. For quantification, extract the stain with isopropanol and measure the absorbance.

IV. Mechanisms of Action: The Role of PPARs

Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that play a crucial role in lipid and glucose metabolism. Both CVA and OA have been identified as potential ligands for PPARs, but their activation profiles may differ.

Oleic acid is known to activate PPARα and PPARγ.[13] The activation of PPARα by oleic acid is implicated in its neurotrophic effects in neurons. Oleic acid's influence on adipogenesis is mediated, at least in part, through its activation of PPARγ.[9][10][11]

There is also evidence suggesting that vaccenic acid can activate PPARγ.[14] The intestinal bioavailability of vaccenic acid and its subsequent activation of PPARα and PPARγ have been demonstrated in a rodent model.[14] The anti-inflammatory effects of vaccenic acid may be linked to its ability to activate PPARγ, leading to the suppression of inflammatory pathways.[14]

A direct in vitro comparison of the potency and selectivity of CVA and OA for the different PPAR isoforms (α, δ, and γ) is still needed to fully elucidate their distinct mechanisms of action.

Experimental Protocol: PPAR Activation Assay (Luciferase Reporter Assay)

This protocol can be used to compare the ability of CVA and OA to activate different PPAR isoforms.

Materials:

  • Cell line suitable for transfection (e.g., HEK293T)

  • Expression plasmids for PPARα, PPARδ, or PPARγ

  • A luciferase reporter plasmid containing a PPAR response element (PPRE)

  • A control plasmid for normalization (e.g., Renilla luciferase)

  • Transfection reagent

  • Cis-vaccenic acid and Oleic acid (as BSA complexes)

  • Luciferase assay system

Procedure:

  • Transfection: Co-transfect cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the control plasmid.

  • Treatment: After 24 hours, treat the transfected cells with various concentrations of CVA-BSA or OA-BSA complexes.

  • Incubation: Incubate for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized activity in treated cells to that in vehicle-treated cells to determine the fold activation.

Visualizing the Pathways

Biosynthesis of Cis-Vaccenic Acid and Oleic Acid

cluster_0 Cis-Vaccenic Acid (n-7) Synthesis cluster_1 Oleic Acid (n-9) Synthesis Palmitic acid (16:0) Palmitic acid (16:0) Palmitoleic acid (16:1n-7) Palmitoleic acid (16:1n-7) Palmitic acid (16:0)->Palmitoleic acid (16:1n-7) SCD1 Cis-Vaccenic acid (18:1n-7) Cis-Vaccenic acid (18:1n-7) Palmitoleic acid (16:1n-7)->Cis-Vaccenic acid (18:1n-7) ELOVL5 Stearic acid (18:0) Stearic acid (18:0) Oleic acid (18:1n-9) Oleic acid (18:1n-9) Stearic acid (18:0)->Oleic acid (18:1n-9) SCD1

Caption: Biosynthetic pathways of cis-vaccenic acid and oleic acid.

Comparative Experimental Workflow

cluster_0 Treatments cluster_1 Biological Assays In Vitro Cell Model In Vitro Cell Model Cis-Vaccenic Acid Cis-Vaccenic Acid Oleic Acid Oleic Acid Vehicle Control Vehicle Control Proliferation (MTT) Proliferation (MTT) Cis-Vaccenic Acid->Proliferation (MTT) Inflammation (qPCR) Inflammation (qPCR) Cis-Vaccenic Acid->Inflammation (qPCR) Adipogenesis (Oil Red O) Adipogenesis (Oil Red O) Cis-Vaccenic Acid->Adipogenesis (Oil Red O) PPAR Activation (Luciferase) PPAR Activation (Luciferase) Cis-Vaccenic Acid->PPAR Activation (Luciferase) Oleic Acid->Proliferation (MTT) Oleic Acid->Inflammation (qPCR) Oleic Acid->Adipogenesis (Oil Red O) Oleic Acid->PPAR Activation (Luciferase) Vehicle Control->Proliferation (MTT) Vehicle Control->Inflammation (qPCR) Vehicle Control->Adipogenesis (Oil Red O) Vehicle Control->PPAR Activation (Luciferase) Data Analysis & Comparison Data Analysis & Comparison Proliferation (MTT)->Data Analysis & Comparison Inflammation (qPCR)->Data Analysis & Comparison Adipogenesis (Oil Red O)->Data Analysis & Comparison PPAR Activation (Luciferase)->Data Analysis & Comparison

Caption: Workflow for comparing the in vitro effects of CVA and OA.

Conclusion

The in vitro evidence clearly indicates that cis-vaccenic acid and oleic acid, despite being structural isomers, are not biologically interchangeable. Their differential effects on cancer cell viability, inflammation, and adipogenesis underscore the importance of considering the specific monounsaturated fatty acid being investigated. While oleic acid's roles are more extensively characterized, cis-vaccenic acid is emerging as a key player with distinct and potent biological activities. Further direct comparative studies are warranted to fully elucidate their divergent signaling pathways and metabolic fates, which will be crucial for developing targeted nutritional and therapeutic strategies.

References

  • Scott, J. S., Young, R. S. E., Quek, L.-E., Miller, D. C., Evergren, E., Dehairs, J., Johnson, I. R. D., Brooks, D. A., Loda, M., Hoy, A. J., Blanksby, S. J., Swinnen, J. V., Nassar, Z. D., & Butler, L. M. (2024). Cis-vaccenic acid is a key product of stearoyl-CoA desaturase 1 and a critical oncogenic factor in prostate cancer. bioRxiv. [Link]

  • Małodobra-Mazur, M., Szeląg, M., & Dobosz, T. (2019). Oleic acid influences the adipogenesis of 3T3-L1 cells via DNA Methylation and may predispose to obesity and obesity-related disorders. Lipids in Health and Disease, 18(1), 230. [Link]

  • Piu, Y. T. A., Hettiarchchy, D. N., & Senanayake, S. P. J. N. (2018). Differential effect of cis-eicosenoic acid positional isomers on adipogenesis and lipid accumulation in 3T3-L1 cells. Food Science & Nutrition, 6(4), 1049–1056. [Link]

  • Scott, J. S., Young, R. S. E., Quek, L.-E., Miller, D. C., Evergren, E., Dehairs, J., Johnson, I. R. D., Brooks, D. A., Loda, M., Hoy, A. J., Blanksby, S. J., Swinnen, J. V., Nassar, Z. D., & Butler, L. M. (2024). Cis-vaccenic acid is a key product of stearoyl-CoA desaturase 1 and a critical oncogenic factor in prostate cancer. bioRxiv. [Link]

  • Bahrami, G., Rahimi, Z., & Rezwan, H. (2015). The effect of Cis and trans vaccenic acids on expression of ICAM-1 and VCAM-1 in human microvascular endothelial cells (HMEC). Jundishapur Journal of Natural Pharmaceutical Products, 10(2), e23495. [Link]

  • Fujita, T., Funao, K., & Funao, K. (2013). Dietary Oleic Acid Increases M2 Macrophages in the Mesenteric Adipose Tissue. PLoS ONE, 8(9), e75848. [Link]

  • Małodobra-Mazur, M., Szeląg, M., & Dobosz, T. (2019). Oleic acid influences the adipogenesis of 3T3-L1 cells via DNA Methylation and may predispose to obesity and obesity-related disorders. Lipids in Health and Disease, 18(1), 230. [Link]

  • Wang, Y., Liu, Y., Lu, J., Zhang, Y., & Li, L. (2023). Oleic Acid Exhibits Anti-Proliferative and Anti-Invasive Activities via the PTEN/AKT/mTOR Pathway in Endometrial Cancer. Cancers, 15(22), 5407. [Link]

  • Yamamoto, M., & Yanagita, T. (2024). The composition of linoleic acid and conjugated linoleic acid has potent synergistic effects on the growth and death of RAW264.7 macrophages: The role in anti-inflammatory effects. International Immunopharmacology, 141, 112952. [Link]

  • Saha, S., & Ray, R. B. (2023). Characterizing 3T3-L1 MBX Adipocyte Cell Differentiation Maintained with Fatty Acids as an In Vitro Model to Study the Effects of Obesity. International Journal of Molecular Sciences, 24(16), 12648. [Link]

  • Kim, J. Y., & Park, Y. (2024). Oleic acid attenuates asthma pathogenesis via Th1/Th2 immune cell modulation, TLR3/4-NF-κB-related inflammation suppression, and intrinsic apoptotic pathway induction. Frontiers in Immunology, 15, 1429591. [Link]

  • Noto, A., Fayer, F., & Fayer, F. (2021). Anti-tumor Effect of Oleic Acid in Hepatocellular Carcinoma Cell Lines via Autophagy Reduction. Frontiers in Cell and Developmental Biology, 9, 623912. [Link]

  • Małodobra-Mazur, M., Szeląg, M., & Dobosz, T. (2019). Oleic acid influences the adipogenesis of 3T3-L1 cells via DNA Methylation and may predispose to obesity and obesity-related disorders. Lipids in Health and Disease, 18(1), 230. [Link]

  • Santamarina, A. B., Pisani, L. P., & Calder, P. C. (2021). Anti-inflammatory effects of oleic acid and the anthocyanin keracyanin alone and in combination: effects on monocyte and macrophage responses and the NF-κB pathway. Food & Function, 12(14), 6337–6349. [Link]

  • Mészáros, Á., Varga, T., & Varga, T. (2022). Different Metabolism and Toxicity of TRANS Fatty Acids, Elaidate and Vaccenate Compared to Cis-Oleate in HepG2 Cells. International Journal of Molecular Sciences, 23(13), 7338. [Link]

  • Kucharski, K., & Kaczor, U. (2018). PPARα and PPARγ as main regulators of fatty acid metabolism. Postępy Higieny i Medycyny Doświadczalnej, 72, 853–860. [Link]

  • Aimola, I. A., Inuwa, H. M., Nok, A. J., Mamman, A. I., & Bieker, J. J. (2016). Cis-vaccenic acid induces differentiation and up-regulates gamma globin synthesis in K562, JK1 and transgenic mice erythroid progenitor stem cells. Lipids in Health and Disease, 15, 41. [Link]

Sources

Validation

A Comparative Guide to cis-Vaccenate and Palmitoleic Acid in Cellular Lipid Metabolism

This guide provides an in-depth, objective comparison of cis-vaccenic acid and palmitoleic acid, two closely related monounsaturated fatty acids with distinct and significant roles in cellular lipid metabolism. Designed...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of cis-vaccenic acid and palmitoleic acid, two closely related monounsaturated fatty acids with distinct and significant roles in cellular lipid metabolism. Designed for researchers, scientists, and drug development professionals, this document synthesizes current experimental data to elucidate their metabolic fates, signaling functions, and the analytical methodologies used to study them.

Introduction: Two Isomers, Divergent Paths

Cis-vaccenic acid (18:1n-7) and palmitoleic acid (16:1n-7) are both omega-7 monounsaturated fatty acids, differing only by two carbons in their acyl chain length. Palmitoleic acid is a 16-carbon fatty acid, while cis-vaccenic acid is an 18-carbon fatty acid.[1] This seemingly minor structural difference leads to significant variations in their metabolic pathways and biological activities.

Palmitoleic acid is primarily synthesized de novo from palmitic acid (16:0) by the enzyme stearoyl-CoA desaturase-1 (SCD1).[1][2] It is recognized not just as a component of cellular lipids but also as a "lipokine," a lipid hormone secreted by adipose tissue that can influence metabolic processes in distant organs like the liver and muscle.[3][4][5]

Cis-vaccenic acid, on the other hand, is predominantly formed through the elongation of palmitoleic acid.[1][6] While also present in various tissues, its specific signaling roles are less characterized than those of palmitoleic acid, though recent research suggests it plays a critical role in certain pathologies like prostate cancer.[7]

graph Biosynthesis_Pathways { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Comparative Metabolic Fates

The metabolic pathways of cis-vaccenate and palmitoleate, while interconnected, lead to different downstream effects. Understanding these differences is crucial for designing experiments and interpreting metabolic data.

Palmitoleic Acid: A Hub for Signaling and Storage

Following its synthesis, palmitoleic acid can be:

  • Incorporated into complex lipids: It is esterified into triglycerides (TGs) for storage, particularly in adipose tissue, and also integrated into phospholipids and cholesterol esters, influencing membrane fluidity.[2][5]

  • Secreted as a lipokine: Adipose tissue releases palmitoleic acid into circulation, allowing it to act on other tissues.[3][8] In muscle, it can enhance insulin sensitivity, while in the liver, it may suppress lipogenesis and reduce fat accumulation.[4][9]

  • Undergo β-oxidation: Palmitoleic acid can be used as an energy source through mitochondrial beta-oxidation.[2]

cis-Vaccenic Acid: Elongation Product with Emerging Roles

The primary fate of newly synthesized palmitoleic acid is often elongation to cis-vaccenic acid.[6] Cis-vaccenic acid is then:

  • Incorporated into membrane phospholipids: Its presence in membranes, particularly in response to environmental stressors like cold, can modulate membrane fluidity.[10]

  • A potential precursor for other fatty acids: While less common in mammals, in some organisms, cis-vaccenic acid can be converted back to oleic acid through enzymatic double-bond shifting.[11]

  • Implicated in disease: Elevated levels of cis-vaccenic acid have been inversely associated with coronary heart disease risk in some studies, suggesting a protective role.[12] Conversely, it has also been identified as a critical factor for the viability of certain cancer cells.[7]

FeaturePalmitoleic Acid (16:1n-7)cis-Vaccenic Acid (18:1n-7)
Primary Synthesis Desaturation of palmitic acid by SCD1[1][13]Elongation of palmitoleic acid[1][6]
Key Functions Lipokine signaling, energy storage, membrane fluidity[2][3][5]Membrane fluidity, potential precursor, emerging role in disease[7][10][12]
Tissue Distribution Enriched in adipose tissue and liver[5]Found in various tissues, including red blood cell membranes[12]
Metabolic Regulation Synthesis stimulated by carbohydrates and insulin[8]Production is dependent on the availability of palmitoleic acid[6]

Signaling Pathways and Cellular Effects

The signaling roles of palmitoleic acid are more extensively studied than those of cis-vaccenic acid. However, emerging evidence points to distinct and important functions for both.

Palmitoleic Acid as a Lipokine

Palmitoleic acid has been shown to exert beneficial metabolic effects, including:

  • Improved Insulin Sensitivity: It can increase glucose uptake in skeletal muscle and suppress inflammation, both of which contribute to improved insulin signaling.[4][9]

  • Suppression of Hepatic Steatosis: By inhibiting lipogenesis in the liver, palmitoleic acid can reduce the accumulation of fat.[5]

  • Anti-inflammatory Effects: It has been observed to have anti-inflammatory actions on macrophages.[9]

The mechanisms underlying these effects are still under investigation but are thought to involve the activation of signaling pathways such as PPARα and AMPK.[14]

The Emerging Signaling Roles of cis-Vaccenic Acid

While not classified as a lipokine, recent studies highlight the importance of cis-vaccenic acid in specific cellular contexts:

  • Oncogenesis: In prostate cancer cells, the production of cis-vaccenic acid via the ELOVL5 enzyme has been shown to be critical for cell viability.[7]

  • Cardioprotection: An inverse association between red blood cell membrane levels of cis-vaccenic acid and the risk of coronary heart disease has been reported, suggesting a potential protective role.[12]

graph Signaling_Pathways { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Experimental Protocols for Analysis

Accurate quantification and analysis of cis-vaccenate and palmitoleate are essential for understanding their roles in cellular metabolism. Below are outlined protocols for their study.

Protocol 1: Lipid Extraction from Cultured Cells

This protocol is a standard method for extracting total lipids from cell culture samples.

Materials:

  • Methanol (MS grade)

  • Chloroform (MS grade)

  • MilliQ Water

  • Glass vials and syringes

  • Centrifuge

Procedure:

  • For approximately 10^6 cells, add 200 µL of cold methanol.

  • Vortex thoroughly to precipitate proteins.

  • Add 500 µL of chloroform using a glass syringe, vortex, and incubate on ice for 10 minutes.

  • Add 200 µL of water to induce phase separation, vortex, and incubate on ice for 10 minutes.

  • Centrifuge at 600 rpm for 5 minutes.

  • Carefully collect the lower chloroform layer containing the lipids using a glass syringe and transfer to a new glass vial.[15]

  • Dry the lipid extract under a stream of nitrogen or using a speed vacuum. The dried lipids can be stored at -80°C for further analysis.

Protocol 2: Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the derivatization of fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis.

Materials:

  • Methanol:Chloroform:HCl (10:1:1 v/v/v)

  • Hexane:Chloroform (4:1 v/v)

  • Internal standard (e.g., nonadecanoic acid)

  • GC-MS system

Procedure:

  • Resuspend the dried lipid extract in 3 mL of the methanol:chloroform:HCl esterification reagent.

  • Add an appropriate amount of internal standard.

  • Heat the mixture at 80°C for one hour.

  • After cooling to room temperature, add 1 mL of distilled water.

  • Extract the FAMEs with 1 mL of the hexane:chloroform solution.[16]

  • Analyze the FAME-containing hexane layer by GC-MS.[17][18]

graph Experimental_Workflow { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Protocol 3: Stable Isotope Tracing of Fatty Acid Metabolism

Stable isotope tracing is a powerful technique to elucidate the dynamic aspects of lipid metabolism.[19][20][21]

Materials:

  • Stable isotope-labeled precursor (e.g., ¹³C-palmitic acid)

  • Cell culture medium

  • Lipid extraction and GC-MS analysis reagents (as above)

Procedure:

  • Culture cells in a medium containing the stable isotope-labeled precursor for a defined period.

  • Harvest cells at various time points.

  • Perform lipid extraction and derivatization to FAMEs as described in Protocols 1 and 2.

  • Analyze the samples by GC-MS, monitoring for the mass shift corresponding to the incorporation of the stable isotope.[19]

  • Calculate the fractional synthesis rate and flux through different metabolic pathways based on the isotopic enrichment.

Conclusion and Future Directions

Cis-vaccenic acid and palmitoleic acid, despite their structural similarity, exhibit distinct and vital roles in cellular lipid metabolism. Palmitoleic acid has been established as a key lipokine with significant implications for systemic metabolic health, particularly in the context of insulin sensitivity and hepatic steatosis. The signaling functions of cis-vaccenic acid are less understood but are an active area of research, with emerging evidence pointing to its importance in both health and disease.

For researchers in metabolic diseases and drug development, a clear understanding of the differential metabolism and function of these two fatty acids is paramount. Future research should focus on further elucidating the specific signaling pathways modulated by cis-vaccenic acid and exploring the potential for therapeutic interventions that target the balance between these two important omega-7 fatty acids. The use of advanced analytical techniques, such as stable isotope-labeled lipidomics, will be crucial in unraveling the complexities of their metabolic interplay.[19][22]

References

  • Cao, H., et al. (2008). Identification of a lipokine, a lipid hormone linking adipose tissue to systemic metabolism. Cell. Available at: [Link]

  • Cruz, M. M., et al. (2020). Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice. Frontiers in Endocrinology. Available at: [Link]

  • Frigolet, M. E., & Gutiérrez-Aguilar, R. (2017). The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease. Advances in Nutrition. Available at: [Link]

  • Huang, Y., et al. (2018). Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity. Molecules. Available at: [Link]

  • Indian Institute of Science. (2025). Lipid and fatty acid extraction protocol from biological samples. Available at: [Link]

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Available at: [Link]

  • Metabolon. (n.d.). Palmitoleic Acid. Available at: [Link]

  • Mozaffarian, D., et al. (2010). Circulating palmitoleic acid and risk of metabolic abnormalities and new-onset diabetes. The American Journal of Clinical Nutrition. Available at: [Link]

  • Rocafort, P. J., et al. (2014). Lipid extraction and fatty acid analysis. Bio-protocol. Available at: [Link]

  • Rupa Health. (n.d.). Palmitoleic Acid. Available at: [Link]

  • Sámano, C., et al. (2022). Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer. International Journal of Molecular Sciences. Available at: [Link]

  • Wu, J., et al. (2012). Palmitoleic (16:1 cis-9) and cis-vaccenic (18:1 cis-11) acid alter lipogenesis in bovine adipocyte cultures. Lipids in Health and Disease. Available at: [Link]

  • Wu, X., et al. (2011). Red Blood Cell Membrane Concentration of Cis-Palmitoleic and Cis-Vaccenic Acids and Risk of Coronary Heart Disease. PLoS ONE. Available at: [Link]

  • Zhang, H., et al. (2024). Cis-vaccenic acid is a key product of stearoyl-CoA desaturase 1 and a critical oncogenic factor in prostate cancer. bioRxiv. Available at: [Link]

Sources

Comparative

comparing extraction efficiency of cis-vaccenate Folch vs Bligh-Dyer

Title: Comparative Guide: Extraction Efficiency of cis-Vaccenate (Folch vs. Bligh-Dyer) As a Senior Application Scientist, I frequently encounter discrepancies in lipidomic datasets stemming from the foundational step of...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: Extraction Efficiency of cis-Vaccenate (Folch vs. Bligh-Dyer)

As a Senior Application Scientist, I frequently encounter discrepancies in lipidomic datasets stemming from the foundational step of sample preparation. The extraction of cis-vaccenate (18:1 n-7)—a critical monounsaturated fatty acid (MUFA) implicated in membrane biophysics and the regulation of mechanical damage-induced keratinocyte death [1]—requires rigorous thermodynamic considerations.

Because cis-vaccenic acid (CVA) exists both as a free fatty acid (FFA) and esterified within complex neutral lipids like triacylglycerols (TAGs) and polar phospholipids, the choice of liquid-liquid extraction (LLE) methodology directly dictates the quantitative accuracy of your downstream LC-MS/MS or GC-FID workflows. This guide objectively compares the two "gold standard" extraction methods—Folch and Bligh-Dyer—providing the causality behind their performance differences and field-proven protocols.

Mechanistic Principles & Thermodynamics of Extraction

Both Folch and Bligh-Dyer methods utilize a biphasic chloroform/methanol/water system to partition lipids into a lower organic phase and non-lipids into an upper aqueous phase. However, their thermodynamic capacities differ drastically due to their solvent-to-sample ratios.

  • The Folch Method: Employs a massive thermodynamic sink. By using a 20:1 solvent-to-sample ratio with an initial chloroform:methanol ratio of 2:1, the Folch method ensures that the organic phase never reaches saturation. This is critical for highly hydrophobic, neutral lipids (like TAGs) which often serve as reservoirs for cis-vaccenate.

  • The Bligh-Dyer Method: Developed specifically for lean fish muscle (high water, low lipid content), this method uses a highly economical 3:1 or 4:1 solvent-to-sample ratio. It rapidly extracts polar lipids but lacks the solvent capacity to partition large amounts of neutral lipids.

Causality in Experimental Choices

When extracting cis-vaccenate from lipid-rich tissues (e.g., adipose, liver, or sebum-rich skin samples), the Bligh-Dyer method fails because the low volume of chloroform rapidly saturates. Hydrophobic lipids containing CVA are consequently forced into the interfacial emulsion or the aqueous phase, leading to severe under-recovery. Conversely, the Folch method's high solvent volume prevents saturation, ensuring complete partitioning [2]. Furthermore, comprehensive lipidomic profiling demonstrates that Folch provides superior extractability for FFAs—where unesterified cis-vaccenate resides—compared to standard Bligh-Dyer [3].

Quantitative Comparison of Extraction Efficiencies

The following table synthesizes the quantitative performance of both methods based on established lipidomic benchmarking.

Table 1: Comparative Efficacy of Folch vs. Bligh-Dyer for Lipid Extraction

ParameterFolch MethodBligh-Dyer Method
Initial Solvent Ratio (C:M) 2:11:2
Final Solvent Ratio (C:M:W) 8:4:32:2:1.8
Solvent-to-Sample Ratio 20:13:1 to 4:1
Recovery in Lean Samples (<2% lipid) >95%>95%
Recovery in Lipid-Rich Samples (>2%) >95%50% - 85% (Severe Underestimation) [2]
Extractability of FFAs & TAGs (CVA reservoirs) Excellent (Broad-spectrum recovery) [3]Suboptimal (Prone to solvent saturation) [3]
Throughput & Solvent Consumption Low throughput, high toxicity/costHigh throughput, lower solvent use

Self-Validating Experimental Protocols

To ensure scientific integrity, every extraction must be a self-validating system. The protocols below incorporate pre-extraction internal standard (IS) spiking. By calculating the absolute recovery of the IS, you mathematically validate the extraction efficiency of cis-vaccenate for every single sample.

Protocol A: The Folch Extraction (Gold Standard for >2% Lipid Samples)
  • IS Spiking: Spike the biological sample with a known concentration of a non-endogenous internal standard (e.g., deuterated cis-vaccenic acid-d13 or C17:0 FFA).

  • Homogenization: Add 20 volumes of ice-cold Chloroform:Methanol (2:1, v/v) to 1 volume of sample (e.g., 20 mL solvent to 1 g tissue). Homogenize thoroughly.

  • Agitation: Incubate the homogenate at room temperature for 20 minutes with continuous agitation to maximize lipid desorption from cellular matrices.

  • Phase Separation: Add 0.2 volumes (relative to the extraction solvent) of 0.9% NaCl solution. The salt prevents the formation of a stubborn emulsion at the interface.

  • Centrifugation: Vortex aggressively for 30 seconds, then centrifuge at 2,000 × g for 10 minutes at 4°C.

  • Collection: Carefully pierce the upper aqueous phase and proteinaceous interface to collect the lower chloroform phase (containing cis-vaccenate). Dry under a gentle stream of nitrogen.

Protocol B: The Bligh-Dyer Extraction (For High-Water, Lean Samples <2% Lipid)
  • IS Spiking: Spike the sample (must contain ~80% water) with the internal standard.

  • Initial Extraction: Add 3 volumes of Chloroform:Methanol (1:2, v/v) to 1 volume of the aqueous sample. Homogenize.

  • Dilution: Add 1 volume of Chloroform and vortex for 30 seconds.

  • Phase Separation: Add 1 volume of distilled water and vortex for 30 seconds. (The final C:M:W ratio is now 2:2:1.8).

  • Centrifugation & Collection: Centrifuge at 2,000 × g for 10 minutes. Collect the lower organic phase and dry under nitrogen.

Protocol C: Downstream LC-MS/MS via MMPP Epoxidation

Differentiating cis-vaccenate (18:1 n-7) from its isomer oleic acid (18:1 n-9) requires localizing the C=C double bond.

  • Reconstitution: Reconstitute the dried lipid extract in Acetonitrile/Water (60:40, v/v).

  • Derivatization: Add magnesium monoperoxyphthalate (MMPP) and subject the mixture to microwave irradiation for 10 minutes [4].

  • Analysis: The epoxidation adds an oxygen atom (+16 Da). During Collision-Induced Dissociation (CID) in the mass spectrometer, the cleavage at the epoxidized C=C position yields diagnostic fragment ions separated by 16 Da, unambiguously confirming the n-7 position of cis-vaccenate [4].

Workflow Visualization

The following diagram maps the comparative logical flow and phase separation dynamics of both methodologies.

G cluster_Folch Folch Method cluster_BD Bligh-Dyer Method Sample Biological Sample (Tissue/Cells containing cis-Vaccenate) Folch_Solvent Add Chloroform:Methanol (2:1) Solvent:Sample Ratio = 20:1 Sample->Folch_Solvent BD_Solvent Add Chloroform:Methanol (1:2) Solvent:Sample Ratio = 3:1 Sample->BD_Solvent Folch_Wash Wash with 0.2 vol Water/Salt (Final C:M:W = 8:4:3) Folch_Solvent->Folch_Wash Folch_Phase Lower Organic Phase (High cis-Vaccenate Recovery) Folch_Wash->Folch_Phase Analysis GC-FID or LC-MS/MS Analysis (FAME Derivatization or Epoxidation) Folch_Phase->Analysis BD_Dilute Dilute with Chloroform & Water (Final C:M:W = 2:2:1.8) BD_Solvent->BD_Dilute BD_Phase Lower Organic Phase (Lower Recovery if Lipid >2%) BD_Dilute->BD_Phase BD_Phase->Analysis

Fig 1. Comparative workflow of Folch vs. Bligh-Dyer extraction for cis-vaccenate.

References

  • A long-chain fatty acid elongase Elovl6 regulates mechanical damage–induced keratinocyte death and skin inflamm
  • Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue PubMed / Lipids
  • A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL PubMed / Journal of Lipid Research
  • Efficient Strategy for Characterization and Quantification of Polyunsaturated Lipids by Microwave-Assisted MMPP Epoxid

Safety & Regulatory Compliance

Safety

cis-Vaccenate proper disposal procedures

Standard Operating Procedure: Handling, Spill Containment, and Disposal of cis-Vaccenate Executive Summary cis-Vaccenate (and its derivatives, such as cis-vaccenic acid and methyl cis-vaccenate) are critical monounsatura...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling, Spill Containment, and Disposal of cis-Vaccenate

Executive Summary cis-Vaccenate (and its derivatives, such as cis-vaccenic acid and methyl cis-vaccenate) are critical monounsaturated fatty acids (18:1 n-7) utilized extensively in lipidomics, biomarker research, and drug development[1]. While biologically ubiquitous, laboratory-grade concentrates present specific physicochemical hazards, including combustibility and aquatic toxicity[2][3]. This guide provides a self-validating, causality-driven protocol for the safe operational handling, spill neutralization, and compliant disposal of cis-vaccenate to ensure laboratory safety and environmental integrity.

Physicochemical & Hazard Profile

Understanding the physical properties of cis-vaccenate is the foundation of safe handling. Note that properties and hazard classifications vary slightly between the free acid and the methyl ester forms[4].

Property / Hazardcis-Vaccenic AcidMethyl cis-VaccenateOperational Implication
Molecular Formula C₁₈H₃₄O₂C₁₉H₃₆O₂Highly lipophilic; readily penetrates standard thin latex gloves.
Flash Point 13 °C (55.4 °F) in EtOH[5]62 °C (144 °F)Methyl ester is a Category 4 Combustible Liquid. Requires spark-proof tools[3].
Water Hazard Class Class 1 (Slightly hazardous)[2]Class 1 (Slightly hazardous)Cannot be disposed of in standard municipal sinks or drains[2].
Target Organ Toxicity Respiratory tract, Skin, Eyes[2]Respiratory tract, Skin, Eyes[6]Mandates work within a certified chemical fume hood[3].

Operational Handling Protocol

Standard laboratory practices often overlook the solvent-like properties of concentrated fatty acid esters. The following protocol ensures personal and environmental safety through causality-driven steps.

  • Step 1: PPE Selection. Don double-layered, chemical-impermeable gloves (e.g., heavy-duty nitrile or neoprene), a flame-resistant lab coat, and tightly fitting safety goggles[7].

    • Causality: Because cis-vaccenate acts as a non-polar solvent, it can rapidly degrade thin elastomers, leading to dermal exposure and subsequent skin irritation (Category 2)[2].

  • Step 2: Environmental Control. Perform all aliquoting and dilutions in a Class II Type B2 biological safety cabinet or a standard chemical fume hood[3].

    • Causality: This prevents the accumulation of aerosols and vapors, mitigating the risk of respiratory irritation (STOT SE 3)[2].

  • Step 3: Equipment Verification. Use only closed-system transfers and non-sparking tools[3].

    • Self-Validating System: Before opening the reagent, touch a grounded metal surface to discharge static electricity. Verify that no hot plates or open flames are active within a 5-foot radius of the workspace to prevent vapor ignition[3].

Spill Containment & Neutralization Workflow

In the event of a spill, immediate containment is required to prevent environmental contamination and mitigate fire risks.

  • Step 1: Isolate the Area. Evacuate non-essential personnel and immediately eliminate all ignition sources[3].

  • Step 2: Apply Absorbent. Surround and cover the spill with a liquid-binding material such as diatomaceous earth, dry sand, or a universal acid binder[2].

    • Causality: Do not use paper towels. Paper increases the surface area for the vaporization of combustible liquids, whereas inert granular absorbents stabilize the liquid and suppress vapor pressure[3].

  • Step 3: Mechanical Recovery. Using a non-sparking scoop, collect the saturated absorbent[3].

    • Self-Validating System: Observe the texture of the absorbent. It should have a dry, powdery consistency. If the powder clumps or appears wet, the spill is not fully neutralized; add 10% more absorbent until fully stabilized.

  • Step 4: Surface Decontamination. Wash the spill area with a surfactant/soap solution to remove residual lipid films, followed by a thorough water rinse[6].

Proper Disposal Procedures

cis-Vaccenate waste must never be disposed of with household waste or allowed to reach groundwater, water courses, or sewage systems[2]. Disposal must strictly comply with local and federal regulations (e.g., US EPA 40 CFR Part 261)[3].

Protocol A: Liquid Waste (Pure or Solvent Mixtures)
  • Segregation: Collect cis-vaccenate liquid waste in a dedicated, clearly labeled, sealable glass or high-density polyethylene (HDPE) container. Do not mix with strong oxidizing agents[3].

    • Causality: Mixing unsaturated fatty acids with oxidizers can trigger exothermic degradation and auto-oxidation.

  • Storage: Store the waste container in a cool, well-ventilated, explosion-proof cabinet[3]. Avoid long storage periods to prevent peroxide formation[3].

  • Incineration Routing: Transfer the waste to a qualified hazardous waste disposal vendor. The material must be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber system[3].

    • Causality: The afterburner ensures complete thermal destruction of the hydrocarbon chain, while the scrubber neutralizes any secondary toxic emissions before environmental release.

Protocol B: Solid Waste (Contaminated Materials)
  • Collection: Place all contaminated gloves, pipettes, and spill absorbents (from Section 3) into a heavy-duty, sealable hazardous waste bag or a dedicated solid waste drum[2].

  • Labeling: Clearly label the container as "Combustible Solid Waste - Contaminated with cis-Vaccenate"[3].

  • Disposal: Route through institutional Environmental Health and Safety (EHS) for high-temperature incineration[3].

Workflow Visualization

G Start cis-Vaccenate Waste Generation Liquid Liquid Waste (Pure or Solvent Mix) Start->Liquid Solid Solid Waste (Contaminated PPE/Absorbents) Start->Solid Segregation Chemical Segregation (Keep away from Oxidizers) Liquid->Segregation Containment Primary Containment (Sealable, spark-proof) Solid->Containment Segregation->Containment Incineration Chemical Incinerator (Afterburner & Scrubber) Containment->Incineration Compliance RCRA / EPA Compliance (40 CFR Part 261) Incineration->Compliance

Figure 1: End-to-end workflow for cis-Vaccenate spill containment and compliant disposal.

References

  • Journal of Clinical Investigation (JCI). "Human Fatty Acid Synthesis Is Stimulated by a Eucaloric Low Fat, High Carbohydrate Diet."[Link]

Sources

Handling

Advanced Operational Safety and PPE Guide for Handling cis-Vaccenate

cis-Vaccenate (11Z-octadecenoic acid, CAS: 506-17-2) is a monounsaturated ω-7 fatty acid widely utilized in drug development and cell biology, particularly for inducing differentiation in erythroid progenitor cells 1. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

cis-Vaccenate (11Z-octadecenoic acid, CAS: 506-17-2) is a monounsaturated ω-7 fatty acid widely utilized in drug development and cell biology, particularly for inducing differentiation in erythroid progenitor cells 1. While biologically invaluable, handling this compound in a laboratory setting presents distinct physicochemical hazards that require rigorous operational controls.

As a preferred source for laboratory safety, this guide synthesizes chemical causality with field-proven methodologies to provide a self-validating framework for handling cis-vaccenate safely.

Hazard Causality and PPE Rationale

Understanding why specific Personal Protective Equipment (PPE) is required ensures better compliance and situational awareness. The hazards of cis-vaccenate stem from two primary factors:

  • Lipophilicity and Dermal Penetration: As a long-chain fatty acid, cis-vaccenate is highly lipophilic. If exposed to unprotected skin, it rapidly partitions into the lipid-rich stratum corneum, causing structural disruption and localized inflammation (classified as Skin Irritation 2, H315) 2.

  • Solvent Volatility and Flammability: To maintain stability and usability, cis-vaccenate is predominantly supplied as a high-concentration solution (e.g., 500 mg/mL) in anhydrous ethanol 1. This matrix introduces a severe flammability hazard (Flammable Liquid 2, H225), necessitating rigorous static discharge precautions 3.

Quantitative Hazard Profile

Summarizing the physicochemical data dictates our engineering and PPE controls:

Property / HazardValue / ClassificationOperational Implication
Molecular Weight 282.5 g/mol Readily penetrates standard porous materials; requires impermeable nitrile or neoprene.
Flash Point (Ethanol Sol.) 14°C (57.2°F)Highly flammable at room temperature; requires a static-free environment and non-sparking tools.
Storage Temperature -20°CMust be thawed safely; condensation risk on cold vials can introduce water into anhydrous stocks.
Exposure Limit (Ethanol) 1000 ppm (TWA)Mandatory use of a certified chemical fume hood to prevent inhalation toxicity.

Operational Workflow & Self-Validating Protocols

Workflow Start Pre-Operation Risk Assessment Vent Establish Engineering Controls (Chemical Fume Hood) Start->Vent PPE Don Specialized PPE (Nitrile, Splash Goggles) Vent->PPE Execute Aliquoting & Manipulation (Non-sparking tools) PPE->Execute Waste Segregate Waste (Halogen-free Organics) Execute->Waste Store Seal & Store (-20°C, Light Protected) Execute->Store

Standard Operating Workflow for Handling cis-Vaccenate

Phase 1: Preparation and Engineering Controls

Never rely solely on PPE; engineering controls are your primary defense against volatile organics.

  • Step 1: Fume Hood Setup

    • Action: Turn on the chemical fume hood, clear it of unnecessary clutter to ensure laminar flow, and set the sash to the marked operational height.

    • Validation Check: Tape a small Kimwipe strip to the bottom edge of the sash. A steady, inward flutter confirms active negative pressure before you open the chemical vial.

  • Step 2: Equipment Grounding

    • Action: Ensure all metal racks or electronic pipettes used within the hood are grounded to prevent electrostatic discharge (ESD) 4.

    • Validation Check: Touch a grounded metal surface outside the hood with bare hands before donning gloves to discharge personal static electricity.

Phase 2: PPE Donning Sequence
  • Step 1: Hand Protection

    • Action: Don double-layered, chemical-impermeable nitrile gloves (minimum 4 mil thickness per layer).

    • Validation Check: Prior to donning, trap air in the glove and roll the cuff to pressurize the fingers. Listen closely or hold near your cheek to verify the absence of micro-punctures.

  • Step 2: Eye and Body Protection

    • Action: Wear a flame-resistant (FR) lab coat and tightly fitting chemical splash goggles. Standard safety glasses do not protect against lateral vapor intrusion.

    • Validation Check: Perform a rapid head-shake test; goggles must remain sealed against the face without slipping.

Phase 3: Handling and Aliquoting
  • Step 1: Thermal Equilibration

    • Action: Remove cis-vaccenate from -20°C storage. Allow it to equilibrate to room temperature in a desiccator before opening.

    • Validation Check: Inspect the exterior of the vial; if condensation is still forming, the internal temperature has not equilibrated, risking moisture contamination of the anhydrous lipid.

  • Step 2: Liquid Transfer

    • Action: Use non-sparking tools and conductive pipette tips if transferring large volumes of the ethanol-based solution. Keep the primary container tightly closed when not actively dispensing 4.

Spill Response and Disposal Plan

Spill Detect Spill Identified Assess Assess Volume & Matrix (Neat vs. Ethanol Solution) Detect->Assess Ignition Eliminate Ignition Sources (If Ethanol Present) Assess->Ignition Contain Apply Inert Absorbent (Sand / Diatomite) Ignition->Contain Collect Collect in Sealed Container (Hazardous Waste) Contain->Collect Decon Surface Decontamination (Soap & Water) Collect->Decon

Emergency Spill Response and Containment Logic

Emergency Spill Protocol

If a spill occurs, the immediate hazard depends heavily on the solvent matrix. For ethanol-based solutions, the flash point is approximately 14°C (57.2°F) 3, meaning room temperature spills generate highly explosive vapor mixtures.

  • Step 1: Isolate and Evacuate

    • Action: Immediately turn off all nearby heat sources, hot plates, and stirrers. Evacuate personnel from the immediate vicinity.

  • Step 2: Containment

    • Action: Apply an inert, non-combustible liquid-binding material (e.g., sand, diatomite, or universal acid binders) starting from the perimeter of the spill and moving inward 2.

    • Validation Check: The spill is fully contained when the absorbent material appears uniformly saturated with no free-flowing liquid visible at the edges, preventing further capillary spread.

  • Step 3: Collection and Decontamination

    • Action: Use non-sparking scoops to transfer the saturated absorbent into a sealable, chemically compatible hazardous waste container. Wash the contaminated surface thoroughly with soap and water to remove residual lipophilic traces 3.

Disposal Plan

Do not allow undiluted product or large quantities of it to reach ground water, water courses, or sewage systems 2.

  • Segregation: Dispose of cis-vaccenate and its contaminated absorbent materials in a dedicated "Halogen-Free Organic Waste" carboy.

  • Labeling: Clearly label the waste container with the chemical name, solvent matrix (e.g., Ethanol), and hazard pictograms (Flammable, Irritant) in accordance with local and federal environmental regulations.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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